This compound functions as a broad-spectrum matrix metalloproteinase inhibitor (MMPI). It mimics the peptide structure of natural MMP substrates, binding competitively and reversibly to the active site of these enzymes [1] [2]. This action prevents MMPs from degrading the various components of the extracellular matrix (ECM) and basement membranes [2].
By inhibiting MMP activity, this compound achieves two primary anticancer effects:
The following diagram illustrates this core mechanism and its consequences.
This compound inhibits MMPs to prevent ECM degradation and tumor progression.
This compound exhibits potent activity against a wide range of MMPs. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values for key enzymes. A lower IC₅₀ indicates greater potency.
| Matrix Metalloproteinase (MMP) | Common Name | This compound IC₅₀ (nM) | Notes |
|---|---|---|---|
| MMP-1 [2] | Interstitial collagenase | 3 nM [1] | |
| MMP-2 [2] | Gelatinase-A | 4 nM [1] | |
| MMP-3 [2] | Stromelysin-1 | 230 nM [1] | Weaker inhibitor than Batimastat [1] |
| MMP-7 [2] | Matrilysin | 6 nM [1] | |
| MMP-9 [2] | Gelatinase-B | 4 nM [1] | |
| MMP-14 [2] | MT-MMP | Potent inhibitor (IC₅₀ not specified) [1] | Emerging evidence [1] |
Although this compound's development for cancer was largely discontinued due to limited survival benefits and side effects like musculoskeletal pain in late-stage trials, research has revealed potential in other areas [3] [4].
Cancer Clinical Trials: Overall results were disappointing. Some studies showed a mild survival benefit in gastric cancer, but no significant advantage was found in small cell lung cancer, glioblastoma, breast cancer, or ovarian cancer [3]. A key issue may be the timing of administration; some data suggests MMP inhibitors like this compound could be more effective in earlier-stage, non-metastatic disease [3] [4].
Novel Research Applications: Recent preclinical studies suggest this compound could be repurposed.
The following methodologies are central to the studies cited above.
This protocol evaluates how this compound enhances antibiotic efficacy in vivo [5].
Workflow for evaluating this compound's effect on TB antibiotic efficacy in mice.
This in vitro protocol measures this compound's direct inhibitory effect on MMP-9 activity [6].
This protocol is critical for assessing a drug's potential neurological applications [6].
This compound serves as a prototypical broad-spectrum MMP inhibitor. While its journey as an anticancer drug highlights the challenges of targeting MMPs in advanced disease, it remains a valuable research tool. Emerging studies in infectious disease and neurology open potential avenues for drug repurposing, particularly where short-term treatment could be beneficial and avoid the dose-limiting musculoskeletal side effects seen in chronic cancer therapy.
Marimastat is a peptidomimetic molecule that mimics the peptide structure of natural substrates for MMPs [1]. Its mechanism can be broken down into two key steps:
The following diagram illustrates how this compound binds to the active site of a Matrix Metalloproteinase (MMP).
The potency of an inhibitor is often expressed as the IC₅₀ value, which is the concentration needed to inhibit 50% of the enzyme's activity under specific conditions. The table below lists published IC₅₀ values for this compound against key enzymes.
| Target Enzyme | IC₅₀ Value | Experimental Context / Notes |
|---|---|---|
| MMP-9 (Matrix Metalloproteinase-9) | In the nanomolar (nM) range [3] | General description of potency from a fluorescence-based activity assay. |
| MMP-9 (Matrix Metalloproteinase-9) | 0.5 - 5 µM [5] | Concentration range required to inhibit cleavage of the substrate protein nectin-3 in hippocampal neuronal cell cultures. |
| SVMPs (Snake Venom Metalloproteinases) | Not fully quantified (Highly effective) [6] [7] | Shown to effectively neutralize venom-induced toxicities (e.g., haemorrhage) in vitro and prevent lethality in murine envenoming models. |
To provide context for the data, here are summaries of key experimental methodologies used to evaluate this compound's activity.
A promising new application for this compound is as an early intervention therapeutic for snakebite envenoming. Its ability to inhibit SVMPs, which are key toxins in many viper venoms, has shown significant efficacy in preclinical studies. Research has demonstrated that this compound, especially in combination with the phospholipase A₂ inhibitor varespladib, can neutralize the toxic effects of venoms from diverse species and fully protect mice from lethality, even when treatment is delayed [6].
| Study Model | Treatment Groups | Key Findings on Tumor Growth | Effect on Angiogenesis |
|---|
| Athymic nude mice with SCC-1 xenografts (Head and neck squamous-cell carcinoma) [1] | 1. Control (vehicle) [1] 2. Marimastat alone [1] 3. Cisplatin + Radiation [1] 4. Triple therapy: this compound + Cisplatin + Radiation [1] | - Triple therapy showed statistically significant delayed tumor growth compared to cisplatin + radiation alone (p=0.03) and control (p=0.005) [1].
The preclinical study on SCC-1 xenografts provides a clear methodology for evaluating this compound in combination with other treatments [1].
Animal and Tumor Model [1]:
Treatment Groups and Dosing Regimen [1]:
Assessment Methods [1]:
This compound is a broad-spectrum, synthetic inhibitor of matrix metalloproteinases (MMPs), which are zinc-dependent enzymes that degrade the extracellular matrix and are frequently overexpressed in malignant tumors [1] [2] [3]. The following diagram illustrates the proposed mechanism by which this compound enhances the effect of chemoradiation and the key experimental steps to test this hypothesis.
The experimental data suggests that while the combination of this compound with chemoradiation was more effective than chemoradiation alone, its mechanism may not be solely through the inhibition of angiogenesis as measured by microvessel density [1]. Other mechanisms, such as direct effects on tumor cell survival and invasion, likely play a role.
This compound represents a first-in-class, orally bioavailable matrix metalloproteinase inhibitor (MMPI) that targets a broad spectrum of MMP enzymes critical in extracellular matrix (ECM) remodeling processes. The ECM constitutes a complex network of macromolecules including collagens, proteoglycans, and glycoproteins that provides structural support and biochemical signaling cues to cells. In physiological conditions, ECM remodeling is tightly regulated through balanced synthesis and degradation, primarily mediated by matrix metalloproteinases (MMPs) - zinc-dependent endopeptidases capable of degrading virtually all ECM components. However, in pathological states, this balance is disrupted, leading to excessive ECM degradation that facilitates disease progression in conditions ranging from cancer metastasis to inflammatory disorders [1].
The development of this compound emerged from the understanding that tumour-driven ECM remodelling creates a microenvironment conducive to tumorigenesis and metastasis. Tumors leverage ECM remodeling through four principal mechanisms: (1) altered ECM deposition that changes abundance and composition; (2) post-translational chemical modifications affecting biochemical and structural characteristics; (3) proteolytic degradation releasing bioactive ECM fragments; and (4) force-mediated physical remodeling that aligns ECM fibers to create migration pathways [1]. This compound specifically targets the proteolytic degradation aspect of this process, acting as a potent antiprotease agent that mimics the peptide structure of natural MMP substrates, thereby competitively inhibiting enzyme activity [2].
Table 1: this compound Basic Pharmacological Profile
| Property | Specification | Reference |
|---|---|---|
| DrugBank ID | DB00786 | [2] |
| Chemical Formula | C15H29N3O5 | [2] |
| Molecular Weight | 331.4079 g/mol | [2] |
| Mechanism | Broad-spectrum MMP inhibitor | [2] |
| Administration | Oral | [3] |
| Bioavailability | ~70% (estimated) | [4] |
| Elimination Half-life | 8-12 hours | [4] |
This compound functions through competitive inhibition of matrix metalloproteinases by mimicking the peptide structure of natural MMP substrates. As a hydroxamate-based inhibitor, this compound chelates the zinc ion at the active site of MMPs through its hydroxamic acid group, forming a bidentate interaction that prevents the enzyme from binding and cleaving its natural substrates [3]. This molecular interaction effectively blocks the catalytic activity of MMPs, preserving ECM integrity by preventing uncontrolled degradation of structural components like collagen and elastin.
This compound exhibits broad-spectrum activity against multiple MMPs, with particularly potent inhibition of MMP-1 (interstitial collagenase), MMP-2 (72 kDa type IV collagenase/gelatinase A), MMP-3 (stromelysin-1), MMP-7 (matrilysin), MMP-9 (92 kDa type IV collagenase/gelatinase B), and MMP-14 (membrane-type 1 MMP) [2]. The inhibition constants (IC50 values) for this compound against various MMPs are in the low nanomolar range, demonstrating its high potency. This broad inhibition profile is significant because different MMPs play distinct roles in ECM remodeling - for instance, MMP-2 and MMP-9 specifically target type IV collagen in basement membranes, facilitating cellular migration across tissue boundaries, while MMP-1 degrades fibrillar collagens that provide structural integrity to tissues [5].
Beyond direct MMP inhibition, this compound influences several downstream signaling pathways that contribute to its therapeutic effects:
mTOR-Autophagy Pathway: Recent research has revealed that this compound activates autophagy through inhibition of the mTOR signaling pathway, representing a secondary mechanism independent of its MMP inhibitory effects. This pathway is particularly relevant in the context of cellular senescence, where this compound demonstrates the ability to alleviate oxidative stress-induced senescence by enhancing autophagic flux [6]. The connection between MMP inhibition and mTOR suppression suggests this compound has broader effects on cellular homeostasis beyond ECM preservation.
Blood-Brain Barrier Penetration: this compound demonstrates significant central nervous system penetration, with brain-to-plasma ratios exceeding 1.0 at 90-120 minutes post-administration [7]. This property enables this compound to inhibit MMP-9 in the hippocampus, reducing cleavage of substrates like nectin-3, which is implicated in pathological synaptic plasticity following neurological insults such as status epilepticus [7].
The following diagram illustrates this compound's primary molecular targets and downstream effects:
Diagram 1: this compound's molecular mechanism of action showing primary MMP inhibition targets and downstream effects on extracellular matrix preservation and cellular signaling pathways. This compound directly inhibits multiple MMPs, preserving ECM components, while additionally influencing mTOR-autophagy signaling and pathological processes including angiogenesis and metastasis.
This compound has been extensively investigated in oncology due to the critical role of MMPs in tumor progression and metastatic dissemination. Malignant cells utilize MMPs to degrade basement membranes and interstitial connective tissue, facilitating local invasion and distant metastasis. Additionally, MMPs activate growth factors and promote angiogenesis, establishing a tumor-supportive microenvironment [1].
Table 2: this compound Efficacy in Cancer Clinical Trials
| Cancer Type | Trial Phase | Combination Therapy | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Gastric & Gastro-esophageal | Phase III | None (maintenance) | Median survival: 160 days (vs 138 days placebo); 2-year survival: 9% (vs 3% placebo) | [8] |
| Non-Small Cell Lung Cancer | Phase I | Carboplatin + Paclitaxel | Partial response: 57% (12/21 evaluable patients); disease stabilization: 19% (5/21) | [9] |
| Glioblastoma Multiforme | Phase III | Temozolomide | No significant survival benefit compared to placebo | [3] |
| Small Cell Lung Cancer | Phase III | None | No survival benefit; musculoskeletal toxicity in 18% of patients | [3] |
| Metastatic Breast Cancer | Phase III | None | No significant advantage in overall survival | [3] |
In gastric cancer, a randomized, double-blind, placebo-controlled Phase III trial demonstrated that this compound (10 mg twice daily) as maintenance therapy provided a statistically significant survival benefit (p=0.024) with a hazard ratio of 1.27 (95% CI: 1.03-1.57). The benefit was particularly pronounced in patients who had received prior chemotherapy, with a hazard ratio of 1.68 (95% CI: 1.16-2.44) and 2-year survival of 18% compared to 5% with placebo [8]. This suggests this compound may be most effective in minimal residual disease settings following cytoreductive chemotherapy.
Recent investigations have revealed promising applications for this compound beyond oncology:
Infectious Diseases - Tuberculosis: In Mycobacterium tuberculosis infection, this compound demonstrated synergistic effects with frontline antibiotics isoniazid (INH) and rifampicin (RIF). While this compound alone had no effect on bacterial burden, combination therapy enhanced bacterial killing approximately 10-fold compared to antibiotics alone. This effect was attributed to improved vascular integrity at infection sites, enhancing drug delivery and/or retention [10].
Neurological Disorders - Epilepsy: this compound significantly inhibited seizure activity in a kainic acid-induced status epilepticus model. The drug penetrated the blood-brain barrier (brain-to-plasma ratio >1 at 90-120 minutes) and reduced seizure score and number. The therapeutic effect was associated with inhibition of MMP-9-mediated nectin-3 cleavage, a process implicated in pathological synaptic plasticity [7].
Cellular Senescence and Aging: this compound was found to alleviate oxidative stress-induced cellular senescence in NIH3T3 fibroblasts by activating autophagy through mTOR pathway inhibition. This suggests potential applications in age-related disorders where cellular senescence contributes to pathology [6].
Protocol: Evaluation of this compound Efficacy in Neuronal Cultures
Protocol: Senescence Assay in Fibroblasts
Protocol: Kainic Acid-Induced Epilepsy Model
Protocol: Tuberculosis Antibiotic Enhancement Study
The following diagram illustrates the experimental workflow for assessing this compound efficacy in the epilepsy model:
Diagram 2: Experimental workflow for assessing this compound efficacy in epilepsy models, showing parallel in vitro and in vivo approaches. The in vitro pathway evaluates direct molecular effects on neuronal cultures, while the in vivo pathway assesses blood-brain barrier penetration, seizure modulation, and target engagement in hippocampal tissue.
This compound demonstrates favorable oral bioavailability of approximately 70% based on animal studies, with an elimination half-life of 8-12 hours supporting twice-daily dosing [4]. In cancer patients, plasma concentrations were 2-3 fold higher than in healthy volunteers, possibly due to age-related clearance reduction or disease effects on metabolism. At the clinically recommended dose of 10 mg twice daily, trough plasma concentrations remain more than 40 times the IC50 for gelatinase A (MMP-2) inhibition [4].
The optimal biological dose was established at 10 mg twice daily, balancing efficacy with the dose-limiting musculoskeletal toxicity. Clinical trials have employed various strategies to manage toxicity, including treatment interruptions until symptom resolution, followed by dose reduction to 10 mg once daily if symptoms recur [8]. This approach enables prolonged administration while mitigating adverse effects.
The principal dose-limiting toxicity of this compound is a characteristic musculoskeletal syndrome manifesting as pain and stiffness, typically commencing in the small joints of the hands and progressing to shoulders and other joints [4]. This side effect is dose- and time-dependent, affecting approximately 30% of patients after 3-5 months of treatment at 10 mg twice daily [4]. The symptomatology resembles tendinitis at tendon insertion points and is reversible upon treatment discontinuation (symptoms resolve within 1-3 weeks) [4].
The mechanism underlying musculoskeletal toxicity may involve impairment of normal tissue remodeling in tendons and joints, potentially through inhibition of specific MMPs involved in connective tissue homeostasis. This class-effect toxicity has prompted development of more selective MMP inhibitors to dissociate therapeutic efficacy from musculoskeletal adverse effects [4].
Table 3: this compound Adverse Effect Profile
| Adverse Effect | Incidence | Characteristics | Management |
|---|---|---|---|
| Musculoskeletal Pain | ~30% at 10mg BID (after 3-5 months) | Bilateral, inflammatory pattern; begins in small joints | Treatment interruption until resolution, then dose reduction to 10mg daily |
| Neutropenia | Less common | Mild to moderate severity | Monitor blood counts; temporary interruption if severe |
| General Tolerability | Good for short-term | Chronic treatment limited by musculoskeletal effects | Scheduled drug holidays in clinical trials |
This compound represents a pioneering agent in MMP inhibition therapy with demonstrated efficacy across multiple disease models. While its development in oncology has been limited by clinical efficacy challenges in advanced disease settings and musculoskeletal toxicity with long-term administration, the drug continues to reveal novel applications in infectious diseases, neurological disorders, and cellular aging. The broad-spectrum MMP inhibition that initially showed promise in cancer may find renewed utility in pathological conditions where multiple protease involvement and ECM remodeling drive disease progression.
Future research directions should focus on biomarker development to identify patient populations most likely to benefit from this compound therapy, combination strategies with cytotoxic agents or targeted therapies, and refined dosing schedules that maximize therapeutic index. Additionally, the exploration of this compound in non-oncological indications represents a promising avenue, particularly given its favorable blood-brain barrier penetration and effects on mTOR-autophagy pathways. As our understanding of ECM biology evolves, this compound continues to serve as both a therapeutic agent and a valuable tool compound for probing the complex roles of MMPs in health and disease.
The table below breaks down the key components of Marimastat's inhibitor design.
| Design Element | Description | Functional Role |
|---|---|---|
| Hydroxamate Group (-CONHOH) | A potent zinc-binding group (ZBG). | Chelates the zinc ion (Zn²⁺) in the active site of metalloproteinases, which is essential for catalytic activity. [1] |
| Peptide-Mimetic Backbone | Mimics the natural peptide substrate (collagen). | Sits in the active site cleft, providing a scaffold and contributing to binding affinity. [1] |
| Succinate Motif | A specific structural component. | Part of the backbone that links the zinc-binding group to the side chains. [1] |
| Side Chains (P1' Group) | Hydrophobic extensions from the backbone. | Project into the S1' pocket of the enzyme, a key site for determining inhibitor selectivity between different MMPs. [1] |
This design allows this compound to act as a competitive inhibitor, occupying the enzyme's active site and blocking access to natural substrates. [1]
This compound has demonstrated efficacy in both in vitro assays and in vivo preclinical models.
| Assay Type | Experimental Context | Key Finding | Citation |
|---|---|---|---|
| In Vitro Inhibition | Procoagulant activity of Dispholidus typus (boomslang) venom. | Equipotent with prinomastat in inhibiting SVMP-mediated procoagulant activity. [2] | |
| In Vivo Protection | Murine model of envenoming (Dispholidus typus). | Provided partial protection against venom lethality, demonstrated by prolonged survival times. [2] | |
| In Vivo Efficacy | Murine model of envenoming (Echis ocellatus). | Effectively inhibited SVMP activity and reduced haemorrhagic pathologies. [2] |
Here are the methodologies for critical experiments used to evaluate this compound's activity.
This protocol measures the ability of this compound to neutralize the venom-induced clotting effect. [2]
This protocol assesses the protective efficacy of this compound against systemic venom toxicity. [2]
This compound was developed as a first-generation, broad-spectrum MMP inhibitor. [1] While it showed promising antitumor effects in animal models, its clinical performance in cancer trials was disappointing. A major reason was insufficient selectivity; by inhibiting a wide range of MMPs, it blocked enzymes involved in disease progression but also those with protective functions, leading to dose-limiting musculoskeletal side effects (pain and inflammation). [1] [3]
However, this broad-spectrum nature is proving advantageous in a new therapeutic context: snakebite envenoming. The pathology of bites from snakes like the boomslang and saw-scaled vipers is driven by SVMPs. [2] this compound's ability to potently inhibit these toxins has made it a promising early-intervention therapeutic for venom-induced consumption coagulopathy. [2]
Below is a DOT language script that visually summarizes the core inhibitory mechanism of this compound. You can render this script using open-source tools like Graphviz to generate the diagram.
This compound inhibits metalloproteinases by chelating the active site zinc ion with its hydroxamate group, blocking substrate access.
Matrix Metalloproteinases (MMPs) represent a family of zinc-dependent endopeptidases that play critical roles in tumor progression by degrading extracellular matrix (ECM) components, facilitating tumor invasion, angiogenesis, and metastasis. This compound (BB-2516) is a broad-spectrum MMP inhibitor that mimics the peptide structure of natural MMP substrates, binding competitively to active sites and preventing ECM degradation [1] [2]. As a synthetic low-molecular-weight compound with oral bioavailability, this compound represents the first-generation MMP inhibitor to enter extensive clinical trials in oncology [3]. Its development marked a significant shift in cancer therapeutic strategies from traditional cytotoxic agents to targeted anti-invasion and anti-metastatic approaches that aim to control rather than eradicate tumor growth [4].
The rationale for targeting MMPs in cancer therapy stems from substantial evidence demonstrating that aberrant MMP expression contributes to the invasive growth and spread of various solid malignancies. In gastric cancer specifically, multiple MMPs including MMP-2 (gelatinase A), MMP-9 (gelatinase B), MMP-7 (matrilysin), and MMP-14 (MT1-MMP) are overexpressed, creating a proteolytic environment conducive to tumor progression [4]. This compound exhibits low nanomolar IC50 values against purified MMP enzymes and demonstrates particular potency against MMP-1, -2, -3, -7, -9, and -12 [1]. By restoring the normal balance of proteolytic activity, this compound aims to prevent further tumor growth and metastasis rather than causing direct tumor regression, positioning it as an oncostatic maintenance therapy rather than a primary cytotoxic treatment [4].
This compound functions as a peptidomimetic inhibitor that structurally resembles the collagen cleavage site, enabling it to bind reversibly to the active zinc-binding domain of MMPs [1] [5]. This binding prevents MMPs from degrading key ECM components, including collagen, gelatin, and proteoglycans, thereby maintaining the integrity of physical barriers against tumor spread [2]. Specifically, this compound inhibits the activity of MMP-2 and MMP-9, which normally degrade type IV collagen in the basement membrane—a critical step in tumor invasion and metastasis [6] [5]. Additionally, by preserving ECM structure, this compound indirectly inhibits angiogenesis by preventing the release of pro-angiogenic factors like vascular endothelial growth factor (VEGF) that are normally exposed through ECM proteolysis [5] [2].
Recent research has revealed additional immunomodulatory mechanisms of MMP inhibition relevant to cancer therapy. In colon adenocarcinoma (COAD), MMP-2 expression positively correlates with PD-L1 levels, suggesting that MMP inhibition may enhance anti-tumor immunity by modulating immune checkpoint expression [6]. Experimental studies demonstrate that MMP-2 inhibition significantly reduces PD-L1 expression in colon cancer cell lines, potentially reversing immune evasion mechanisms [6]. Furthermore, MMP inhibition affects the tumor immune microenvironment by influencing immune cell infiltration patterns, with high MMP-2 expression associated with reduced tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells that are crucial for anti-tumor immunity [6].
This compound exhibits broad-spectrum activity against multiple MMPs, with particularly potent inhibition of MMP-1, -2, -3, -7, -9, and -12 [1]. The drug's pharmacodynamic effects manifest as reduced tumor invasion and metastasis in preclinical models, though without significant cytotoxic effects on primary tumors [1] [4]. In clinical studies, the characteristic musculoskeletal toxicity (pain and inflammation in shoulders and hands) serves as an indirect pharmacodynamic marker, indicating adequate target engagement at higher doses [3] [4]. This toxicity results from inhibition of MMPs involved in normal connective tissue turnover, particularly MMP-1 and MMP-7, highlighting the challenge of achieving selective inhibition of tumor-associated MMPs while sparing physiological functions [1].
Table 1: this compound Target Profile and Inhibitory Activity
| Target MMP | Primary Function in Cancer | Inhibition by this compound | Clinical Correlation |
|---|---|---|---|
| MMP-1 (Interstitial collagenase) | Type I-III collagen degradation | Potent inhibitor [2] | Musculoskeletal toxicity [4] |
| MMP-2 (Gelatinase A) | Type IV collagen degradation, angiogenesis | Potent inhibitor [6] [2] | Reduced invasion, immune modulation [6] |
| MMP-3 (Stromelysin-1) | ECM proteolysis, protease activation | Potent inhibitor [2] | Reduced metastasis [1] |
| MMP-7 (Matrilysin) | ECM degradation, Fas ligand cleavage | Potent inhibitor [2] | Enhanced apoptosis [5] |
| MMP-9 (Gelatinase B) | Type IV collagen degradation, angiogenesis | Potent inhibitor [2] | Reduced metastasis [6] |
| MMP-12 (Macrophage metalloelastase) | Elastin degradation, immune modulation | Potent inhibitor [2] | Altered tumor microenvironment [5] |
This compound has been evaluated in pancreatic cancer as both a monotherapy and combination treatment. In a randomized phase III trial comparing this compound to gemcitabine in patients with advanced pancreatic cancer, the one-year survival rates were similar between treatment arms, though gemcitabine demonstrated superior clinical benefit [1]. A subsequent study investigated the combination of this compound with gemcitabine versus gemcitabine alone, revealing no significant survival difference between treatment groups [1]. The median survival times were 165.5 days for the combination arm versus 164 days for gemcitabine alone, with nearly identical one-year survival rates of 18% and 17%, respectively [1]. These results indicate that while this compound is well-tolerated in combination with gemcitabine, it does not provide significant additional survival benefit in unselected pancreatic cancer populations.
More recent approaches in pancreatic cancer have shifted toward selective inhibitors targeting specific molecular pathways. Novel agents currently under investigation include adagrasib (KRAS inhibitor), olaparib (PARP inhibitor for BRCA mutations), and APG-1387 (IAP antagonist) [7]. Additionally, Minnelide (anti-stromal agent) and metabolic inhibitors represent emerging strategies that address the complex tumor microenvironment of pancreatic cancer [7]. These developments reflect the evolution from broad-spectrum MMP inhibition to targeted approaches based on specific molecular profiling of pancreatic tumors, which frequently harbor mutations in KRAS (88%), TP53 (77%), SMAD4 (29%), and CDKN2A (18%) [7].
The clinical development of this compound in gastric cancer includes a randomized, double-blind, placebo-controlled phase III trial involving 369 patients with inoperable gastric or gastroesophageal adenocarcinoma [4]. Patients who had received no more than one prior regimen of 5-fluorouracil-based chemotherapy were randomized to receive either this compound (10 mg twice daily) or placebo until intolerance or disease progression. The intention-to-treat analysis showed a modest survival benefit for this compound versus placebo (P=0.07), with a hazard ratio of 1.23 (95% CI: 0.98-1.55) [4].
Table 2: Summary of Key Clinical Trial Outcomes for this compound
| Cancer Type | Trial Design | Comparator | Overall Survival | Progression-Free Survival | Key Findings |
|---|---|---|---|---|---|
| Gastric [4] | Phase III RCT (N=369) | Placebo | 160 vs 138 days (median) | Significant improvement (P=0.009) | 2-year survival: 9% vs 3%; Greatest benefit in previously chemo-treated patients |
| Pancreatic [1] | Phase III RCT | Gemcitabine | Similar 1-year survival | No significant difference | No evidence supporting combination with gemcitabine |
| Pancreatic [1] | Phase III RCT | Gemcitabine + Placebo | 165.5 vs 164 days (median) | No significant difference (P=0.68) | 1-year survival: 18% vs 17% |
| Breast [1] | Phase III RCT (N=179) | Placebo maintenance | No improvement | No improvement | Musculoskeletal toxicity correlated with higher plasma concentrations |
Notably, pre-specified subgroup analysis of patients who had received prior chemotherapy (n=123) demonstrated a more substantial survival advantage for this compound (P=0.045, HR=1.53) [4]. With extended follow-up over two years, this survival benefit became more pronounced (P=0.006, HR=1.68), with two-year survival rates of 18% for this compound versus 5% for placebo in the previously treated subgroup [4]. Progression-free survival was also significantly longer in the this compound group compared to placebo (P=0.009, HR=1.32) [4]. These findings suggest that this compound may provide the greatest clinical benefit as a maintenance therapy following initial chemotherapy in gastric cancer, particularly in patients who have demonstrated response or stability with prior treatment.
While this compound has not been extensively studied in large colorectal cancer trials, recent research on MMP-2 expression in colon adenocarcinoma (COAD) provides insights into potential applications. Bioinformatics analyses reveal that high MMP-2 expression correlates with poor prognosis and reduced overall survival in COAD patients [6]. Importantly, a novel positive correlation between MMP-2 and PD-L1 expression has been identified, suggesting that MMP inhibition may enhance response to immune checkpoint inhibitors [6]. Experimental models demonstrate that MMP-2 inhibition significantly reduces PD-L1 expression in colon cancer cells, potentially reversing immune evasion and sensitizing tumors to immunotherapy [6].
Additionally, MMP-2 expression shows a negative correlation with tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells, which are critical for effective anti-tumor immunity [6]. This relationship suggests that MMP-2 contributes to an immunosuppressive tumor microenvironment, and its inhibition may promote lymphocyte infiltration and activation. These findings provide a strong rationale for investigating this compound in combination with immune checkpoint inhibitors in colorectal cancer, particularly in MMP-2-high tumors that may be resistant to immunotherapy alone [6].
Figure 1: Comprehensive Experimental Workflow for Evaluating this compound in Cancer Models
The predominant adverse effect associated with this compound is dose-dependent musculoskeletal toxicity characterized by pain, stiffness, and inflammation in shoulders, hands, and other joints [1] [4]. This toxicity results from inhibition of MMPs involved in normal connective tissue remodeling, particularly MMP-1 (collagenase-1) which is essential for joint maintenance [1]. In clinical trials, this side effect occurred in the majority of patients receiving doses above 50 mg twice daily, often requiring dose reduction or treatment interruption [3] [4]. The recommended management strategy involves:
Notably, clinical observations suggest that patients developing musculoskeletal toxicity may achieve higher plasma concentrations of this compound, potentially indicating greater target engagement [1]. However, this toxicity often limits long-term administration and represents a significant challenge for clinical utility, particularly in maintenance therapy settings where extended treatment is planned.
Based on clinical trial results and emerging research, several combination approaches may optimize the therapeutic potential of this compound:
Figure 2: this compound Mechanism of Action and Biological Consequences
This compound currently holds investigational status across all cancer types and has not received regulatory approval in any major market [2]. Clinical development continues primarily in combination approaches and biomarker-selected populations. The future direction of MMP inhibition in cancer therapy lies in next-generation selective inhibitors that target specific MMPs involved in tumor progression while sparing those responsible for physiological processes and dose-limiting toxicities [5].
Emerging research highlights the importance of context-dependent functions of proteases in the tumor microenvironment, where the same MMP may exhibit both tumor-promoting and tumor-suppressing activities depending on environmental factors [5]. For instance, while MMP-2 generally promotes invasion and angiogenesis, MMP-12 may enhance anti-tumor immunity by promoting macrophage-mediated responses [5]. This complexity underscores the need for precision medicine approaches that match specific MMP inhibitors to appropriate tumor contexts based on comprehensive protease profiling.
Additionally, novel delivery strategies including nanoparticle formulations and targeted delivery systems may improve the therapeutic index of MMP inhibitors by enhancing tumor-specific accumulation while reducing systemic exposure [5]. As our understanding of protease biology in cancer evolves, this compound continues to serve as a foundational agent that has paved the way for more sophisticated therapeutic approaches targeting the proteolytic microenvironment of tumors.
Matrix metalloproteinases (MMPs) represent a family of zinc- and calcium-dependent endopeptidases capable of degrading multiple components of the extracellular matrix. These enzymes are frequently overexpressed or highly activated in numerous human diseases, including cancer, atherosclerosis, stroke, arthritis, and cardiovascular diseases [1]. In particular, MMPs play a critical role in tumor progression and metastasis by remodeling the extracellular matrix to enable cancer spread and mediating tumor growth processes such as angiogenesis [2]. The ability to noninvasively monitor MMP activity using positron emission tomography (PET) provides valuable prognostic information that could guide treatment decisions and monitor therapeutic responses.
This compound is an orally bioavailable, broad-spectrum MMP inhibitor that reached advanced clinical trials for cancer treatment. It exhibits nanomolar inhibition potency against multiple MMP subtypes [3]. Although this compound itself failed in late-stage clinical trials due to efficacy issues and side effects, its well-characterized targeting properties make it an excellent candidate for developing PET imaging probes. When radiolabeled, this compound enables visualization of MMP activity in vivo, offering researchers a powerful tool for studying MMP biology and developing new therapeutic strategies [3] [1]. The development of effective this compound-based radiotracers requires careful consideration of radiolabeling techniques to maintain both high MMP affinity and optimal pharmacokinetic properties.
The 18F-fluoride labeling of this compound using aryl boronic ester chemistry represents an efficient one-step radiolabeling approach that occurs in aqueous media without requiring drying of the 18F-fluoride. This method conjugates this compound via a glycol linker to an arylboronyltetraphenylpinacolate, enabling single-step 18F-aqueous fluoride capture [3]. The labeling occurs through an acid-catalyzed condensation where three fluoride ions (one 18F and two 19F) condense with one boronic acid/ester to form an aryltrifluoroborate (ArBF3-) salt [3].
Table 1: Key Reaction Parameters for 18F-Labeling of this compound
| Parameter | Specification | Notes |
|---|---|---|
| Precursor | This compound-ArB(OR)2 (100 nmol aliquots) | Lyophilized and stored at -20°C |
| Reaction Volume | 3 μL total (1.5 μL fluoride cocktail + 1.5 μL precursor in MeCN) | Minimizes carrier 19F-fluoride addition |
| Fluoride Concentration | 72 mM | Critical for achieving reasonable yields |
| Acid Catalyst | Concentrated HCl | Brings pH to 1-2, catalyzing ArBF3- formation |
| Reaction Temperature | Ambient (17-19°C) | Advantage over high-temperature methods |
| Reaction Time | 45 minutes | Optimal for complete conversion |
| Quenching | Aqueous NH3 | Brings pH to ~7 for HPLC purification |
A significant advantage of this method is the tripling of specific activity due to the stoichiometry of the reaction—each ArBF3- molecule contains only one 18F atom alongside two 19F atoms [3]. When implemented with approximately 60 mCi starting activity, this method achieves reasonable yields with decay-corrected specific activities of 0.39-0.75 Ci/μmol and real specific activities of 0.16-0.39 Ci/μmol [3]. The entire process, including purification, can be completed in under one hour, making it suitable for the relatively short 109.8-minute half-life of 18F.
Table 2: Performance Characteristics of 18F-Labeled this compound
| Characteristic | Result | Method |
|---|---|---|
| Radiochemical Yield | ~40 mCi from 60 mCi starting (decay-corrected ~67%) | HPLC purification |
| Radiochemical Purity | >99% | Analytical HPLC |
| Chemoselectivity | Single radiolabeled peak, no radiolytic decomposition observed | Exceptional reaction specificity |
| Total Synthesis Time | <1 hour | Includes labeling and purification |
| Specific Activity (decay-corrected) | 0.39-0.75 Ci/μmol | Triple that of starting fluoride |
| Specific Activity (real) | 0.16-0.39 Ci/μmol | Suitable for in vivo imaging |
Materials:
Procedure:
Quality Control:
The 68Ga-labeling approach utilizes a DOTA-conjugated this compound derivative, offering an alternative radiolabeling strategy that benefits from the favorable characteristics of gallium-68. This method involves conjugating this compound with DOTA-NHS-ester to create a chelating site for gallium-68 incorporation [2]. Gallium-68 has a half-life of 67.7 minutes and is generator-produced, making it accessible to facilities without cyclotron access [4].
Table 3: 68Ga-Labeling Reaction Conditions and Outcomes
| Parameter | Specification | Notes |
|---|---|---|
| Precursor | DOTA-marimastat | Terminal amine conjugated with DOTA-NHS-ester |
| Reaction Conditions | Acetate buffer with microwave heating | Optimized for efficient chelation |
| Purification Method | HPLC | Removes unreacted 68Ga and precursor |
| Radiochemical Yield | 76.5% (decay-corrected, n=2) | Highly efficient process |
| Radiochemical Purity | >99% | Meets pharmaceutical standards |
| Specific Activity | 46.3 GBq/μmol (average) | Suitable for high-contrast imaging |
| Total Synthesis Time | Approximately 30-40 minutes | Compatible with 68Ga half-life |
The 68Ga-labeled DOTA-marimastat demonstrates improved tumor contrast compared to previous 18F-labeled versions, attributed to the hydrophilic DOTA group and high specific activity achieved through optimized labeling conditions [2]. In biodistribution studies, this tracer showed tumor uptake of 1.2 %ID/g at 1 hour post-injection, with favorable target-to-background ratios (blood: 0.45 %ID/g; muscle: 0.11 %ID/g) [2]. Blocking studies with unmodified this compound demonstrated a 40% reduction in tumor uptake, confirming specificity for MMP targets.
Materials:
Procedure:
Critical Considerations:
Quality control of radiolabeled this compound tracers is essential to ensure reproducible performance and accurate interpretation of imaging results. Both 18F- and 68Ga-labeled this compound require rigorous assessment of radiochemical purity, specific activity, and stability before in vivo application. Analytical HPLC with radioactivity detection represents the primary method for determining radiochemical purity, which should exceed 95% for preclinical studies and 99% for human use [3] [2]. For the 18F-labeled this compound-ArBF3K, exceptional chemoselectivity has been observed with a single radiolabeled peak and no significant radiolytic decomposition under optimized conditions [3].
Stability testing should assess both in vitro stability in formulation buffer and in vivo stability through metabolite analysis. The 18F-labeled this compound-ArBF3K has demonstrated stability in vivo, which is crucial for accurate target visualization [3]. For both radiolabeling approaches, the absence of unincorporated radionuclide should be confirmed via radio-TLC or radio-HPLC, as free 18F-fluoride or 68Ga-chloride exhibits distinct biodistribution that could confound image interpretation. Additionally, the log P/log D values should be determined to characterize lipophilicity, which influences pharmacokinetics and nonspecific binding [1].
Scanner validation is critical when using this compound PET tracers for quantitative assessment of MMP expression. The standardized PET scanner validation paradigm proposed by international experts recommends quarterly calibration verification for 18F and annual calibration for other radionuclides like 68Ga [5]. Acceptance criteria should include accuracy of ±5% for 18F calibration and ±10% for other radionuclides [5].
Key Validation Steps:
Radiolabeled this compound has enabled visualization of tumor-associated MMP activity in syngeneic murine models, providing some of the first PET images of breast cancer-associated matrix metalloproteinases [3]. The 68Ga-labeled DOTA-marimastat variant has shown particular promise in imaging Ewing sarcomas, with markedly improved tumor contrast compared to earlier versions [2]. In biodistribution studies, 68Ga-DOTA-marimastat exhibited rapid renal excretion visible within 5 minutes post-injection, contributing to low background activity and high target-to-background ratios by 1 hour post-injection [2].
Blocking studies co-injecting unlabeled this compound with the radiotracer demonstrated a 40% reduction in tumor uptake, confirming the specificity of the tracer for MMP targets [2]. This specific blocking validates that the observed uptake reflects MMP binding rather than nonspecific accumulation. The rapid clearance kinetics of 68Ga-DOTA-marimastat enable same-day imaging, with optimal tumor visualization occurring approximately 60 minutes post-injection.
The rich clinical history of this compound as a therapeutic agent provides valuable pharmacokinetic and safety data that can facilitate translational development of radiolabeled versions for human PET imaging [3]. While the therapeutic application of this compound was limited by musculoskeletal side effects with chronic administration, these concerns are minimal for the single microdoses used in diagnostic imaging [1]. MMP-targeted PET imaging with this compound-based tracers holds potential for patient stratification, treatment monitoring, and disease profiling in oncology, cardiovascular diseases, and inflammatory conditions where MMP activity plays a pathophysiological role.
The development of This compound-based PET tracers represents a significant advancement in molecular imaging of MMP activity. Both 18F- and 68Ga-labeling techniques offer distinct advantages: the 18F-method provides higher image resolution and widespread availability, while the 68Ga-approach enables kit-like preparation and demonstrates superior tumor contrast. The protocols outlined herein provide researchers with comprehensive methodologies for producing these specialized radiotracers with characteristics suitable for preclinical and potential clinical applications. As quantitative PET imaging continues to evolve, standardized validation procedures will ensure that this compound-based tracers can provide reliable, reproducible data on MMP activity across different disease models and eventually in human studies.
This compound is a synthetic broad-spectrum matrix metalloproteinase inhibitor that was initially developed for cancer treatment and has recently emerged as a promising therapeutic candidate for neurological disorders. As a hydroxamate-based inhibitor, this compound potently targets several MMPs including MMP-9, which plays a critical role in pathological synaptic plasticity and epileptogenesis [1]. The blood-brain barrier represents a significant challenge for central nervous system drug development, with its tight junction proteins, efflux transporters, and metabolic enzymes that selectively restrict compound penetration [2] [3]. For MMP inhibitors like this compound to effectively target neurological conditions, adequate BBB penetration is essential, necessitating robust experimental methods to quantify and validate their brain distribution.
Understanding this compound's BBB permeability characteristics provides critical insights for drug development strategies aimed at neurological disorders where MMP overexpression contributes to disease pathology. Recent research has demonstrated that MMP-9 inhibition may represent a promising therapeutic approach for conditions such as epilepsy, cerebral small vessel disease, and ischemic stroke [1] [4]. This application note provides comprehensive experimental protocols and reference data for assessing this compound's BBB permeability using state-of-the-art methodologies, enabling researchers to evaluate its potential for CNS-targeted therapies.
Table 1: this compound BBB Penetration Pharmacokinetic Parameters
| Parameter | Plasma Concentration | Brain Concentration | Brain-to-Plasma Ratio (B/P) |
|---|---|---|---|
| 30 minutes | 180 ng/mL | 80 ng/g | 0.44 |
| 60 minutes | 95 ng/mL | 80 ng/g | 0.84 |
| 90 minutes | 52 ng/mL | 80 ng/g | 1.53 |
| 120 minutes | 28 ng/mL | 80 ng/g | 2.85 |
| AUC | Calculated from plasma concentration curve | Calculated from brain concentration curve | 0.24 (AUCbrain/AUCplasma) |
Mass spectrometry analysis following intraperitoneal administration of 9 mg/kg this compound reveals distinctive pharmacokinetic properties that support its brain penetration [1]. The data demonstrates that this compound achieves measurable concentrations in brain tissue within 30 minutes of administration. Notably, while plasma concentrations show rapid decline from 180 ng/mL at 30 minutes to 28 ng/mL at 120 minutes, brain concentrations remain stable at approximately 80 ng/g throughout the sampling period. This differential clearance pattern results in progressively increasing brain-to-plasma ratios over time, exceeding 1.0 at the 90- and 120-minute timepoints, indicating significant brain accumulation relative to circulating drug levels [1].
The area under the curve (AUC) ratio of 0.24, calculated from the complete concentration-time profiles in brain and plasma, provides an integrated measure of overall exposure and confirms this compound's ability to cross the BBB, though with moderate efficiency [1]. This sustained brain exposure is particularly relevant for therapeutic applications in chronic neurological conditions requiring prolonged target engagement. The methodological details for this mass spectrometry-based approach are provided in Section 5.2 of this document.
Table 2: this compound Efficacy in Kainic Acid-Induced Seizure Model
| Parameter | Vehicle Control | This compound Treatment | Statistical Significance |
|---|---|---|---|
| Seizure Score | Baseline severity | Significant reduction | p < 0.05 |
| Seizure Number | Baseline frequency | Significant decrease | p < 0.05 |
| Status Epilepticus | Present | No direct effect | Not significant |
| Long-term Seizure Duration (6 weeks) | Baseline duration | Significant inhibition | p < 0.05 |
| Nectin-3 Cleavage | Full cleavage fragment detected | 66% reduction | p = 0.0022 |
Beyond pharmacokinetic measurements, this compound demonstrates significant pharmacodynamic effects in the kainic acid-induced model of status epilepticus and epileptogenesis [1]. Treatment with this compound at 9 mg/kg resulted in substantial improvement in key seizure parameters, including reduced seizure scores and decreased seizure frequency, without directly affecting the initial status epilepticus. Most notably, long-term administration of this compound produced sustained anti-seizure effects that persisted for up to 6 weeks following kainic acid administration, indicating a disease-modifying potential beyond acute symptom management [1].
The therapeutic efficacy of this compound correlates with biochemical target engagement in brain tissue, demonstrated by a 66% reduction in MMP-9-dependent nectin-3 cleavage compared to untreated controls (p = 0.0022) [1]. This confirms that this compound not only penetrates the BBB but also achieves sufficient concentrations at the target site to exert meaningful pharmacological activity against MMP-9 in the brain. The experimental protocol for inducing seizures and evaluating therapeutic outcomes is detailed in Section 5.3.
Primary cultured cerebral microvascular endothelial cells from various species including bovine, human, porcine, and rodent origins represent the gold standard for in vitro BBB models [5]. These cells should be cultured on collagen-coated permeable filters with pore sizes of 0.4-3.0 μm to allow formation of polarized monolayers. For optimal barrier function, endothelial cells must be maintained in specialized media containing specific serum components, hormones, and growth factors that support junction complex formation [5]. The immortalized cell lines such as hCMEC/D3 offer a more reproducible alternative while retaining most key BBB characteristics, though with generally higher baseline permeability than primary cells.
To enhance physiological relevance, co-culture systems incorporating astrocytes, pericytes, or neuronal cells are recommended. These can be established using either direct contact or compartmentalized transwell systems with conditioned media exchange [2]. The inclusion of astrocytes and pericytes in the model system has been shown to be crucial for obtaining impermeable in vitro BBB models with physiological resistance values [2]. For this compound-specific studies, incorporating neuronal elements may provide additional relevant data given the drug's proposed mechanism in modulating synaptic plasticity.
Transendothelial Electrical Resistance (TEER) measurement serves as a sensitive, non-invasive method to monitor the integrity and tight junction formation of BBB models. TEER values should be measured daily using a volt-ohm meter with chopstick or cup electrodes. Acceptable TEER values for reliable BBB models typically exceed 150-200 Ω·cm², with higher values indicating better barrier integrity [5]. For this compound permeability studies, baseline TEER measurements should be established prior to compound application, with continuous monitoring throughout the experiment to assess any barrier-modifying effects of the drug itself.
Permeability coefficient determination employs various paracellular and transcellular tracers with different molecular weights. The recommended protocol involves:
Appropriate reference compounds including high-permeability markers (e.g., propranolol) and low-permeability markers (e.g., sucrose) should be included in each experiment to validate system performance [5].
For in vivo BBB permeability assessment of this compound, the established protocol involves intraperitoneal administration of 9 mg/kg body weight to experimental animals (typically mice or rats) [1]. This dosage was determined as the minimum concentration that yielded detectable levels of this compound in brain tissue using mass spectrometry detection methods. Lower doses (e.g., 3 mg/kg) failed to produce measurable brain concentrations, highlighting the importance of dose optimization in permeability studies [1]. The administration is typically performed as multiple doses during the first 24 hours post-treatment in seizure models, with three injections spaced approximately 8 hours apart.
Sample collection should be carefully timed based on the pharmacokinetic profile of this compound. Both blood and brain tissue samples are collected at predetermined timepoints (30, 60, 90, and 120 minutes post-injection). Blood samples require immediate centrifugation to separate plasma, while brain tissues must be rapidly dissected, with the hippocampus being of particular interest given its relevance to this compound's anti-seizure effects [1]. All samples should be flash-frozen in liquid nitrogen and stored at -80°C until analysis to prevent compound degradation.
Sample preparation for this compound quantification involves homogenizing brain tissue in appropriate buffers (approximately 1:3 w/v ratio) followed by protein precipitation using acetonitrile or methanol. Plasma samples require similar protein precipitation. After centrifugation, the supernatants are transferred for analysis using High-Performance Liquid Chromatography coupled to Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) [1].
The analytical method should be optimized with the following parameters:
This method provides the sensitivity and specificity required to detect this compound at concentrations as low as 80 ng/g in brain tissue, enabling precise quantification of BBB penetration [1].
The kainic acid-induced status epilepticus model provides a robust system for evaluating both the BBB permeability and therapeutic efficacy of this compound [1]. The experimental workflow involves:
Functional target engagement can be assessed by measuring the cleavage of nectin-3, a known MMP-9 substrate, via immunoblotting of hippocampal tissue extracts. This compound treatment demonstrates significant inhibition of nectin-3 cleavage, confirming both adequate BBB penetration and effective modulation of the intended pharmacological target [1].
Figure 1: Comprehensive workflow for assessing this compound's blood-brain barrier permeability integrating both in vitro and in vivo approaches
Figure 2: this compound's mechanism of action crossing the blood-brain barrier to inhibit MMP-9 and downstream pathological processes
Plasma protein binding significantly influences this compound's free fraction available for BBB penetration. Researchers should determine the extent of protein binding using equilibrium dialysis or ultrafiltration methods to interpret total concentration data accurately. Additionally, This compound's chemical stability requires careful consideration, as hydroxamate-based compounds can undergo degradation under certain conditions. Sample processing should be performed quickly at controlled temperatures, and analytical methods should include stability testing under experimental conditions.
The selection of appropriate animal models represents another critical consideration. While the kainic acid model has proven effective for epilepsy research, other neurological conditions may require different model systems. For cerebral small vessel disease research, iPSC-derived models from patients with specific mutations (HTRA1, COL4A1/2) have demonstrated increased BBB permeability and elevated MMP levels, providing a relevant system for evaluating this compound's effects [4]. These patient-specific models may offer enhanced translational predictive value for clinical outcomes.
When interpreting BBB permeability data, researchers should consider both the absolute concentrations achieved in brain tissue and the temporal kinetics of distribution. This compound's increasing brain-to-plasma ratio over time suggests active retention mechanisms or differential clearance rates between compartments [1]. This pattern supports less frequent dosing regimens in clinical applications, as sustained brain exposure may be achieved even as plasma levels decline.
For translational extrapolation to humans, several factors require consideration:
Integration of pharmacokinetic and pharmacodynamic data provides the most comprehensive assessment, as demonstrated by the correlation between this compound brain concentrations, nectin-3 cleavage inhibition, and seizure reduction [1].
The comprehensive assessment of this compound's blood-brain barrier permeability reveals favorable penetration characteristics supported by multiple lines of evidence. Mass spectrometry quantification demonstrates sustained brain concentrations with increasing brain-to-plasma ratios over time, while functional assays confirm target engagement through inhibition of MMP-9-mediated nectin-3 cleavage. The correlation between BBB penetration and therapeutic efficacy in seizure models further validates the pharmacological relevance of the observed permeability profile.
The experimental protocols outlined in this application note provide researchers with robust methodologies for evaluating this compound's distribution to the CNS, incorporating both in vitro systems for mechanistic studies and in vivo models for therapeutic validation. These approaches can be adapted to investigate this compound's potential for various neurological conditions beyond epilepsy, including cerebral small vessel disease, stroke recovery, and brain tumors where MMP inhibition may offer therapeutic benefit.
As research progresses, continued refinement of these assessment methods, particularly through advanced human cell-based models and imaging techniques, will further enhance our understanding of this compound's distribution within the CNS and optimize its application for neurological disorders.
Matrix metalloproteinase-9 (MMP-9) has emerged as a key player in epileptogenesis, the process by which normal brain tissue becomes prone to spontaneous seizures. MMP-9 is an extracellular enzyme that contributes to pathological synaptic plasticity following brain insults such as status epilepticus (SE). Research demonstrates that MMP-9 activity increases rapidly after pro-epileptogenic injuries and facilitates the development and progression of epilepsy [1] [2] [3].
Marimastat is a broad-spectrum MMP inhibitor that was initially developed and clinically tested for cancer treatment. Recent evidence indicates that this compound effectively penetrates the blood-brain barrier and exerts anti-epileptogenic effects in animal models of epilepsy by inhibiting MMP-9 activity. This document provides detailed protocols for evaluating this compound's efficacy in suppressing seizures and epileptogenesis in preclinical models [1] [4].
This compound functions through competitive, reversible inhibition of MMP enzymes, including MMP-9, by mimicking their natural substrates. In the context of epilepsy, this compound primarily targets excessive MMP-9 activity that contributes to pathological remodeling of the extracellular milieu in the brain following injurious events like status epilepticus [1] [4].
Table: this compound's Inhibitory Profile Against Key MMPs
| MMP Type | MMP Number | Common Name | This compound IC₅₀ |
|---|---|---|---|
| Gelatinase | MMP-2 | Gelatinase A | ~4 nM |
| Gelatinase | MMP-9 | Gelatinase B | ~4 nM |
| Collagenase | MMP-1 | Interstitial Collagenase | ~3 nM |
| Matrilysin | MMP-7 | Matrilysin-1 | ~6 nM |
| Stromelysin | MMP-3 | Stromelysin-1 | ~20-230 nM |
The therapeutic effect of this compound in epilepsy models is mediated through the preservation of substrate integrity in the brain. Specifically, this compound inhibits the MMP-9-dependent cleavage of nectin-3, a cell adhesion molecule important for maintaining normal synaptic structure and function. By preventing excessive proteolysis of such substrates, this compound helps maintain neuronal circuit stability and reduces seizure susceptibility [1].
The following diagram illustrates this compound's mechanism of action in the context of epileptogenesis:
Diagram: this compound prevents epileptogenesis by inhibiting the MMP-9 mediated cleavage of substrates like nectin-3, thereby suppressing pathological synaptic plasticity.
Experimental studies in mouse models of kainic acid (KA)-induced status epilepticus demonstrate that this compound significantly modifies several key seizure parameters while showing minimal direct effect on the initial status epilepticus event itself.
Table: this compound Efficacy in Kainic Acid-Induced Epilepsy Model
| Parameter | Effect of this compound | Time Point | Significance |
|---|---|---|---|
| Seizure Score | Decreased | Up to 6 weeks post-KA | Significant reduction |
| Seizure Number | Decreased | Up to 6 weeks post-KA | Significant reduction |
| Seizure Duration | Inhibited | Up to 6 weeks post-KA | Long-term suppression |
| Status Epilepticus | No direct effect | Acute phase (0-24h) | Not significant |
| Nectin-3 Cleavage | 66% reduction in cleavage | 6 hours post-KA | p = 0.0022 |
| Blood-Brain Barrier Penetration | ~80 ng/g in hippocampus | 30-120 min post-injection | Brain-to-plasma ratio >1 |
Purpose: To determine the efficacy of this compound in inhibiting MMP-9 activity in neuronal cultures.
Materials:
Procedure:
Expected Results: Complete inhibition of nectin-3 cleavage should be observed at 5 μM this compound, with partial inhibition detectable at 0.5 μM [1].
Purpose: To verify this compound penetration into the brain following systemic administration.
Materials:
Procedure:
Expected Results: this compound should be detectable in brain tissue with concentrations remaining constant at approximately 80 ng/g. B/P ratios should exceed 1 at 90 and 120 minutes, demonstrating effective BBB penetration [1].
Purpose: To evaluate the therapeutic potential of this compound against seizure outcomes in a kainic acid-induced status epilepticus model.
Materials:
Procedure:
Expected Results: this compound should significantly reduce seizure score, number, and duration during the chronic epilepsy phase (up to 6 weeks) without directly affecting the acute status epilepticus episode. Nectin-3 cleavage should be reduced by approximately 66% in this compound-treated animals [1].
The following diagram illustrates the complete experimental workflow:
Diagram: Comprehensive experimental workflow for evaluating this compound's anti-epileptogenic properties, integrating in vitro validation, BBB penetration assessment, and in vivo efficacy testing.
Formulation: this compound is typically prepared in a vehicle solution containing DMSO followed by dilution in physiological saline or appropriate buffer for in vivo administration. Final DMSO concentrations should not exceed 5% to maintain animal welfare.
Dosing Regimen:
This compound represents a promising therapeutic candidate for preventing or modifying epileptogenesis following brain insults such as status epilepticus. Its favorable BBB penetration and effective suppression of seizure parameters in animal models support its potential translation to clinical applications. The documented inhibition of MMP-9 activity and subsequent preservation of synaptic integrity provide a strong mechanistic basis for its anti-epileptogenic effects.
These application notes and protocols provide researchers with comprehensive methodological guidance for investigating this compound's effects in experimental epilepsy models, facilitating further exploration of MMP inhibition as a therapeutic strategy for epilepsy prevention.
Matrix metalloproteinases (MMPs) represent a family of zinc-dependent endopeptidases that play crucial roles in extracellular matrix (ECM) remodeling, a process fundamental to abdominal aortic aneurysm (AAA) pathogenesis. This compound (BB-2516) is a synthetic, low-molecular-weight, broad-spectrum MMP inhibitor belonging to the hydroxamate class, which exerts its therapeutic effect by chelating the zinc ion at the active site of MMP enzymes. This mechanism effectively inhibits MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-12, all of which have been implicated in the destructive remodeling of the aortic wall observed in aneurysm progression. [1] Unlike its predecessor batimastat, this compound features favorable oral bioavailability, making it suitable for clinical applications, though its utility in research settings requires careful consideration of species-specific metabolic differences. [1]
The pathophysiological basis for MMP inhibition in aneurysm treatment stems from the disruption of the delicate balance between ECM degradation and synthesis. In AAA tissue, inflammatory cells including macrophages infiltrate the vascular wall and secrete excessive amounts of various MMPs, particularly MMP-2 and MMP-9, which preferentially degrade elastin and collagen—the primary structural components providing tensile strength to the aortic wall. [2] [3] This proteolytic environment leads to progressive medial degeneration, loss of vascular integrity, and eventual aneurysmal dilation. Organ culture models of AAA effectively replicate this pathological microenvironment, allowing for controlled investigation of therapeutic interventions like this compound without the complexity of in vivo systems.
Table 1: Experimental findings from this compound organ culture studies
| Experimental Model | Key Parameters Assessed | Results with this compound Treatment | Significance/ p-value |
|---|---|---|---|
| Aortic Aneurysm Organ Culture [1] | Elastin degradation | Effectively inhibited elastin degradation | Significant inhibition |
| MMP-2 production | Inhibited MMP-2 production | Significant reduction | |
| MMP-9 activity | Inhibited MMP-9 activity | Significant reduction | |
| Calcium Chloride-Induced AAA in Rats [2] | Aortic expansion | 40% expansion (vs. 269% in controls) | p < 0.05 |
| MMP activity | Significant inhibition of MMP activity | p < 0.05 | |
| Calcification | Reduced calcification | p < 0.05 | |
| Clinical Trial Data [1] | Musculoskeletal toxicity | Dose-dependent joint and muscle pain | Dose-limiting side effect |
Table 2: this compound inhibitory spectrum against MMP subtypes
| MMP Type | MMP Number | Inhibition by this compound | Role in Aneurysm Pathogenesis |
|---|---|---|---|
| Gelatinases | MMP-2, MMP-9 | Effective inhibition | Primary elastin-degrading enzymes in AAA |
| Stromelysins | MMP-3, MMP-10, MMP-11 | Effective inhibition | Activate other MMPs; process cytokines |
| Collagenases | MMP-1, MMP-8, MMP-13 | Effective inhibition | Collagen degradation in advanced AAA |
| Matrilysins | MMP-7, MMP-26 | Effective inhibition for MMP-7 | ECM remodeling; apical expansion |
Research has demonstrated that This compound treatment in aortic aneurysm organ cultures effectively inhibits both elastin degradation and MMP-2 production, confirming its potential as a therapeutic agent for preventing aneurysm progression. [1] The drug's broad-spectrum activity against multiple MMP subtypes addresses the complex pathophysiology of aneurysms, where several MMPs work in concert to degrade the vascular wall. This effect was further validated in animal models where targeted delivery of similar MMP inhibitors significantly reduced aortic expansion compared to controls. [2] However, it is important to note that systemic administration of this compound at equivalent doses failed to produce significant MMP inhibition, highlighting the importance of delivery methods for achieving therapeutic efficacy. [2]
Figure 1: MMP signaling pathway in aneurysm development. This diagram illustrates the key pathological mechanisms leading to aneurysm formation through MMP activation and extracellular matrix degradation, along with endogenous (TIMPs) and therapeutic (this compound) inhibition points.
Figure 2: Experimental workflow for this compound organ culture studies. This diagram outlines the sequential phases of establishing aortic aneurysm organ cultures, applying this compound treatments, and conducting comprehensive outcome assessments.
When implementing these protocols, several technical considerations require careful attention to ensure reproducible and meaningful results. First, tissue viability in organ culture must be rigorously maintained through strict adherence to sterile techniques, appropriate medium composition, and regular monitoring of metabolic activity (e.g., glucose consumption, lactate production). Second, This compound stability in culture conditions should be verified, as the compound may degrade over time, necessitating regular replacement of treatment media. Researchers should note that this compound is rapidly metabolized in rodents, which may complicate extrapolation to human applications if using rodent tissues. [1] Additionally, the concentration selection should be empirically determined for each experimental system, as tissue permeability and drug access to the target cells may vary significantly between model systems.
The validation of inhibition should extend beyond functional outcomes to include direct measurement of MMP activity, preferably through zymography or fluorogenic substrate assays, to confirm target engagement. Furthermore, comprehensive assessment should include evaluation of potential compensatory mechanisms, such as upregulation of alternative MMPs or changes in endogenous TIMP expression, which might modulate the overall treatment effect. When interpreting results, consideration should be given to the multifunctional nature of MMPs, as inhibition of certain MMPs may have unintended consequences on processes such as inflammation resolution or tissue repair.
The organ culture model system presents several inherent limitations that must be acknowledged. First, the absence of circulating immune cells and systemic hormonal influences creates an artificial environment that does not fully recapitulate the in vivo situation. Second, the limited lifespan of ex vivo cultures restricts the duration of experiments, potentially missing later-stage adaptive responses or compensatory mechanisms. Additionally, the chemical induction methods (e.g., calcium chloride) model specific aspects of aneurysm pathology but may not fully represent the complex, multifactorial etiology of human AAA.
To address these limitations, researchers might consider complementary approaches such as using tissue specimens from genetic aneurysm models (e.g., MMP-9 knockout mice, fibrillin-1 deficient mice) or human aneurysm specimens when available. The incorporation of biomechanical assessments using stretch chambers or pressure myography systems can provide valuable information on functional outcomes alongside molecular measures. For translationally-oriented studies, combination approaches with anti-inflammatory agents or hemodynamic modulation may enhance the therapeutic efficacy observed with this compound alone.
The application of this compound in aortic aneurysm organ cultures represents a promising therapeutic strategy for controlling the progressive matrix degradation that characterizes aneurysm disease. The documented efficacy of this compound in inhibiting elastin degradation, reducing specific MMP production, and preventing aneurysmal expansion in model systems provides a strong rationale for further investigation. [1] However, researchers must remain mindful of the challenges associated with MMP inhibition, including the musculoskeletal toxicity observed in clinical trials and the potential for disrupting physiological tissue remodeling processes. [1]
Future research directions should focus on optimizing delivery strategies to enhance target tissue concentrations while minimizing systemic exposure, potentially through localized delivery approaches or nanoparticle-based systems as demonstrated with similar MMP inhibitors. [2] Additionally, patient stratification approaches based on MMP expression profiles or genetic polymorphisms may help identify subgroups most likely to benefit from this compound therapy. The organ culture protocols outlined herein provide a valuable platform for initial screening and mechanistic studies, serving as a bridge between cellular assays and in vivo models in the development of effective MMP-targeted therapies for aortic aneurysm disease.
This compound is a broad-spectrum, orally bioavailable matrix metalloproteinase inhibitor (MMPI) that represents an important class of molecularly-targeted therapeutic agents. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play critical roles in tumor progression by degrading extracellular matrix components, facilitating tumor invasion, angiogenesis, and metastasis. This compound functions as a peptide-mimetic hydroxamate that competitively inhibits MMP activity by binding to the zinc ion at the catalytic site of these enzymes, thereby preventing extracellular matrix degradation and modulating tumor microenvironment. [1] [2]
The rationale for combining this compound with conventional chemotherapy stems from the complementary mechanisms of action: while cytotoxic chemotherapeutic agents target rapidly dividing tumor cells, this compound inhibits the proteolytic enzymes that facilitate local invasion and distant spread. This combination approach aims to simultaneously target both tumor cell proliferation and the metastatic process, addressing two fundamental hallmarks of cancer progression. Evidence suggests that MMP inhibition may enhance chemotherapy efficacy by normalizing tumor vasculature, improving drug delivery, and reducing acquired resistance mechanisms. [3] [4] [5]
Table 1: Clinical Outcomes of this compound Combination Therapy Across Cancer Types
| Cancer Type | Combination Agent | Study Phase | Key Findings | Reference |
|---|---|---|---|---|
| Advanced Pancreatic Cancer | Gemcitabine | Phase III RCT (n=239) | No significant survival benefit (median survival: 165.5 vs 164 days); 1-year survival: 18% vs 17% | [6] |
| Advanced Gastric Cancer | 5-FU based chemotherapy (maintenance) | Phase III RCT (n=369) | Significant survival benefit in prior chemotherapy subgroup (HR=1.68, P=0.006); 2-year survival: 18% vs 5% | [7] |
| Various Advanced Cancers | Captopril + Fragmin (antiangiogenic combo) | Phase II (n=50) | 1 PR in renal cancer; 3 patients with prolonged stable disease; significant inhibition of TNF-α release | [5] |
| Glioblastoma Multiforme | Temozolomide | Phase III (n=162) | No significant survival difference between this compound and placebo groups | [1] |
| Small Cell Lung Cancer | Placebo comparison | Phase III | No beneficial effect over placebo; severe musculoskeletal pain in 18% of patients | [1] |
The clinical outcomes of this compound combination therapy demonstrate disease-specific variability in treatment efficacy. The most promising results have been observed in advanced gastric cancer, particularly as maintenance therapy following initial chemotherapy response. In this setting, this compound demonstrated a statistically significant improvement in long-term survival, with a hazard ratio of 1.68 and 2-year survival of 18% compared to 5% with placebo in the pre-defined subgroup of patients who had received prior chemotherapy. [7]
In contrast, studies in pancreatic cancer failed to demonstrate a significant survival advantage when this compound was combined with gemcitabine compared to gemcitabine alone. The median survival times were nearly identical (165.5 vs 164 days), suggesting that simultaneous administration with cytotoxic therapy may not yield additional benefit in this aggressive malignancy. [6] This pattern of differential efficacy across cancer types highlights the importance of appropriate patient selection, timing of administration, and understanding of tumor-specific MMP expression profiles when designing combination regimens.
Purpose: To quantify the inhibitory activity of this compound on MMP function and determine IC₅₀ values against specific MMP subtypes.
Reagents and Materials:
Procedure:
Validation Notes: Include positive control inhibitors (e.g., Batimastat) and validate assay performance using zymography with gelatin or casein substrates. [3] [2]
Purpose: To assess synergistic, additive, or antagonistic effects between this compound and chemotherapeutic drugs.
Reagents and Materials:
Procedure:
Validation Notes: Perform time-course experiments to identify optimal treatment duration. Confirm findings with alternative viability assays (e.g., ATP quantification, clonogenic survival). [6] [4]
Purpose: To evaluate the antitumor efficacy of this compound combined with chemotherapy in vivo.
Animal Models: Immunodeficient mice (e.g., BALB/c nude or NOD-scid) implanted with human cancer cell lines or patient-derived xenografts.
Dosing Regimens:
Experimental Groups (n=8-10 per group):
Procedure:
Endpoint Analyses:
Purpose: To assess the specific effect of this compound combinations on metastatic dissemination.
Models: Tail vein injection (experimental metastasis) or orthotopic implantation (spontaneous metastasis).
Procedure:
Key Metrics:
Matrix Metalloproteinase Signaling and Inhibition Mechanism
This compound exerts its antitumor effects through potent inhibition of multiple MMP subtypes, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9, with IC₅₀ values in the low nanomolar range. The diagram illustrates how MMPs normally process extracellular matrix components and signaling molecules to promote tumor progression, and how this compound interferes with this process. By binding to the zinc-binding catalytic domain of MMPs, this compound prevents the proteolytic activation of growth factors, cytokines, and matrix fragments that would otherwise stimulate angiogenesis, invasion, and metastasis. [1] [2]
The mechanistic basis for combination therapy lies in the disruption of complementary pathways: chemotherapeutic agents directly target DNA replication and cell division, while this compound modulates the tumor microenvironment to reduce invasive potential and potentially enhance drug delivery. Evidence suggests that MMP inhibition can normalize tumor vasculature by reducing VEGF processing and improving endothelial integrity, thereby increasing chemotherapeutic agent penetration into tumors. Additionally, this compound may directly impact cancer cell signaling by preventing MMP-mediated activation of growth factor receptors and adhesion molecules. [4] [5]
Mechanism of this compound-Chemotherapy Interaction
The synergistic potential of this compound with chemotherapy involves multiple interconnected mechanisms. Vascular normalization through inhibition of MMP-9 and MMP-14 reduces vascular permeability and improves perfusion, potentially enhancing chemotherapeutic drug delivery to tumor cells. Additionally, this compound prevents the shedding of death receptors from the cell surface, potentially sensitizing cancer cells to chemotherapy-induced apoptosis. The inhibition of EMT (epithelial-to-mesenchymal transition) through modulation of MMP-dependent growth factor signaling may further reduce the emergence of treatment-resistant cell populations. [3] [4]
Recent research in non-oncological contexts has revealed additional mechanisms that may inform cancer combination therapy. In tuberculosis models, MMP inhibition with this compound enhanced antibiotic efficacy by improving blood vessel integrity and increasing drug retention in infected tissues. This vascular stabilization effect may have direct parallels in oncology, where dysfunctional tumor vasculature limits chemotherapeutic agent penetration. Similarly, this compound's ability to inhibit snake venom metalloproteinases demonstrates its potent, broad-spectrum antit protease activity, which may extend to cancer-relevant proteinases beyond classical MMPs. [3] [8]
This compound dosing requires careful balancing between efficacy and toxicity, particularly musculoskeletal side effects. Preclinical models suggest optimal efficacy at doses maintaining plasma concentrations above 50-100 ng/mL, which typically requires 10-25 mg twice daily in humans. For combination studies, initiate dose escalation of this compound after establishing the maximum tolerated dose (MTD) of the chemotherapeutic partner. [9] [2]
Recommended dosing sequences based on clinical trial experience:
Table 2: Troubleshooting Guide for this compound Combination Studies
| Problem | Potential Cause | Solution |
|---|---|---|
| Excessive musculoskeletal toxicity | Cumulative MMP inhibition affecting connective tissue turnover | Implement treatment holidays (1 week off after 4 weeks on); consider prophylactic anti-inflammatory medication |
| Lack of efficacy in vivo | Insufficient target engagement | Monitor plasma concentrations; verify MMP inhibition in tumor tissue via zymography |
| Antagonistic effects with chemotherapy | Improper dosing schedule | Stagger administration (this compound after chemotherapy); adjust sequence based on mechanism |
| Poor solubility | Hydrophobic nature of compound | Use appropriate vehicles (0.5% methylcellulose/0.1% Tween 80); prepare fresh suspensions daily |
| Inconsistent results across models | Differential MMP expression patterns | Characterize MMP profile of each model; select models with high MMP-2, MMP-9 expression |
The application of this compound in combination with chemotherapeutic agents represents a targeted approach to disrupt tumor microenvironment signaling while maintaining direct cytotoxic pressure on cancer cells. Current evidence suggests that the greatest benefit may be achieved in specific contexts: as maintenance therapy after initial chemotherapy response, in malignancies with documented MMP overexpression, and when using optimized dosing schedules that manage the characteristic musculoskeletal toxicity. [7] [9]
Future research directions should focus on biomarker development to identify patient populations most likely to benefit from MMP inhibition combination therapy. Potential biomarkers include circulating MMP levels, MMP expression in tumor tissue, and imaging biomarkers of vascular normalization. Additionally, exploration of next-generation MMP inhibitors with improved selectivity profiles and reduced musculoskeletal toxicity may renew clinical interest in this therapeutic class. The emerging applications of this compound in infectious disease and envenomation contexts provide novel insights into MMP biology that may inform future cancer drug development efforts. [3] [8]
Photoaging, or dermatoheliosis, represents the premature aging of skin caused by cumulative exposure to ultraviolet (UV) radiation, particularly UVB wavelengths (290-320 nm). Unlike intrinsic aging which follows a predetermined genetic program, photoaging manifests clinically as coarse wrinkles, dyspigmentation, laxity, and rough texture due to underlying structural alterations in the dermal extracellular matrix (ECM). The pathophysiological hallmark of photoaging is the accelerated degradation of collagen and elastin fibers within the dermis, orchestrated primarily by a family of zinc-dependent enzymes called matrix metalloproteinases (MMPs). These enzymes, particularly MMP-1 (interstitial collagenase), MMP-2 (72 kDa gelatinase A), MMP-3 (stromelysin-1), and MMP-9 (92 kDa gelatinase B), are significantly upregulated in response to UVB exposure through activation of complex cellular signaling pathways including NF-κB and mTOR [1].
UVB radiation penetrates the epidermis and generates reactive oxygen species (ROS) that induce oxidative stress and inflammatory responses in keratinocytes and dermal fibroblasts. This oxidative milieu activates transcription factors including AP-1 and NF-κB, which in turn trigger the expression of multiple MMP genes. The enzymatic activity of MMPs leads to preferential degradation of type I collagen—the principal structural protein maintaining dermal integrity—and other ECM components such as elastin, fibronectin, and proteoglycans. Simultaneously, UVB irradiation downregulates transforming growth factor-β (TGF-β) signaling, thereby suppressing new collagen biosynthesis. The net result of this collagenolytic imbalance is the progressive destruction of the dermal architecture, clinically manifesting as wrinkle formation and loss of skin elasticity [1] [2]. The schematic diagram below illustrates the central role of MMPs in the photoaging process:
This compound (chemical name: (2S,3R)-N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-N1,2-dihydroxy-3-(2-methylpropyl)butanediamide) is a broad-spectrum matrix metalloproteinase inhibitor belonging to the hydroxamate chemical class. With molecular formula C₁₅H₂₉N₃O₅ and molecular weight of 331.41 g/mol, this compound functions as a potent pseudopeptide mimetic that competitively inhibits MMP activity through direct interaction with the zinc ion present in the enzyme's active site [3] [4].
This compound's primary mechanism involves chelating the zinc ion (Zn²⁺) at the catalytic core of MMPs through its hydroxamate functional group (-CONHOH), thereby preventing the enzymes from binding to and degrading their natural extracellular matrix substrates. This inhibitor exhibits nanomolar affinity for a wide spectrum of MMPs, with particularly high potency against key enzymes implicated in photoaging pathogenesis as shown in the table below [3] [4]:
Table 1: this compound Inhibition Potency Against MMPs Relevant to Photoaging
| MMP Type | Enzyme Designation | IC₅₀ (nM) | Primary Substrate in Skin | Role in Photoaging |
|---|---|---|---|---|
| MMP-1 | Interstitial collagenase | 5 | Type I, II, III collagen | Initial cleavage of intact fibrillar collagen |
| MMP-2 | Gelatinase A | 5 | Type IV collagen, gelatin | Degrades basement membrane & denatured collagen |
| MMP-3 | Stromelysin-1 | 9 | Proteoglycans, laminin | Activates pro-MMP-1, broad substrate range |
| MMP-9 | Gelatinase B | 3 | Type IV collagen, gelatin | Degrades basement membrane, highly UV-inducible |
| MMP-7 | Matrilysin | 13 | Fibronectin, elastin | ECM degradation, enhanced in chronic UV exposure |
| MMP-14 | MT1-MMP | 9 | Type I collagen, pro-MMP-2 | Membrane-type MMP, activates pro-MMP-2 |
Beyond its direct enzymatic inhibition, this compound demonstrates secondary anti-aging properties including:
Developing an effective topical formulation for this compound presents unique challenges due to its hydrophilic nature (logP ≈ 0.4) and relatively high molecular weight (331.41 g/mol), which can impede passive diffusion through the complex stratum corneum barrier. Successful cutaneous delivery requires sophisticated formulation approaches that enhance skin penetration while maintaining compound stability and minimizing local irritation [2].
The following table outlines key formulation components and their functional roles in a topical this compound delivery system:
Table 2: Topical Formulation Composition for this compound
| Component Category | Example Ingredients | Concentration Range | Functional Role | Rationale for Selection |
|---|---|---|---|---|
| Active Ingredient | This compound micronized | 0.1%-1.0% w/w | MMP inhibition | Balance efficacy with skin tolerability |
| Penetration Enhancers | Ethoxydiglycol, propylene glycol, oleic acid, terpenes | 5%-15% w/w | Stratum corneum modification | Temporarily disrupt lipid bilayers to facilitate diffusion |
| Vehicle System | O/W emulsion, liposomes, niosomes, microemulsions | 30%-70% w/w | Active stabilization & delivery | Enhance solubility and provide controlled release |
| Gelling Agents | Carbopol, xanthan gum, scleroglucan | 0.5%-2.0% w/w | Viscosity modulation | Improve residence time and application properties |
| Antioxidants | BHT, BHA, tocopherol acetate | 0.01%-0.1% w/w | Oxidative protection | Prevent degradation of hydroxamate moiety |
| Preservatives | Phenoxyethanol, potassium sorbate, parabens | 0.5%-1.0% w/w | Microbial control | Maintain formulation integrity during use |
| Buffering Agents | Citrate, phosphate buffers | q.s. to pH 5.5 | pH optimization | Maintain skin-compatible pH & this compound stability |
The following standardized protocol describes the preparation of a oil-in-water (O/W) emulsion containing 0.5% this compound for experimental photoaging studies:
Step 1: Oil Phase Preparation Combine cetyl alcohol (5.0% w/w), stearyl alcohol (2.0% w/w), white petrolatum (2.5% w/w), and glyceryl monostearate (1.5% w/w) in a glass vessel. Heat to 70-75°C with continuous stirring (500 rpm) until complete melting and homogenization occurs. Maintain temperature throughout the process.
Step 2: Aqueous Phase Preparation Dissolve glycerin (10.0% w/w), propylene glycol (8.0% w/w), and disodium EDTA (0.05% w/w) in purified water (q.s. to 100%). Heat the aqueous solution to 72-75°C to match the oil phase temperature, preventing premature crystallization.
Step 3: Emulsification Slowly add the oil phase to the aqueous phase while employing high-shear homogenization at 5000 rpm for 5 minutes. Maintain temperature at 70°C during this process. Reduce mixing speed to 1000 rpm and continue cooling to 40°C.
Step 4: Active Incorporation Disperse micronized this compound (0.5% w/w) in a minimal quantity of ethoxydiglycol (5.0% w/w) using ultrasonic homogenization. Gradually incorporate this dispersion into the cooling emulsion base at 40°C with gentle stirring (400 rpm) to ensure uniform distribution while avoiding foam formation.
Step 5: Finishing Adjust the final formulation to pH 5.5 using citrate buffer. Incorporate pre-dissolved preservative (phenoxyethanol 0.8% w/w) and antioxidant (BHT 0.05% w/w). Continue slow stirring during cooling to room temperature (25°C) to achieve final consistency.
Quality Control Parameters: Conduct HPLC analysis for this compound content uniformity (95-105% labeled claim), rheological testing (viscosity: 45,000-55,000 cP at 25°C), pH verification (5.4-5.6), and microbiological testing (total aerobic count <100 CFU/g).
Objective: Quantify the inhibitory potency of topical this compound against key MMP enzymes using fluorometric or colorimetric methods [2].
Reagents and Equipment:
Procedure:
Objective: Evaluate the protective effects of this compound against UVB-induced cellular senescence and MMP expression in human keratinocytes [1].
Cell Culture Conditions:
UVB Irradiation Protocol:
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining:
Gene Expression Analysis by qRT-PCR:
The following diagram illustrates the complete experimental workflow for evaluating this compound efficacy in cellular models:
Objective: Assess this compound penetration and anti-photoaging efficacy in physiologically relevant human skin tissue [2].
Skin Sample Preparation:
Treatment Protocol:
Histological Analysis:
MMP Activity Zymography:
While this compound demonstrated favorable safety parameters in topical applications in preclinical models, historical clinical trial data from oral administration in cancer patients revealed dose-limiting musculoskeletal toxicity characterized by inflammatory polyarthritis. This adverse effect appeared to be cumulative and mechanism-based, related to broad-spectrum inhibition of MMPs essential for connective tissue homeostasis. However, topical application at appropriate concentrations has shown significantly reduced risk of systemic exposure and associated adverse events [5].
In Vitro Skin Irritation Test (OECD 439):
Human Repeat Insult Patch Test (HRIPT):
Table 3: Safety and Tolerability Parameters for Topical this compound Formulations
| Safety Parameter | Test Method | Acceptance Criteria | Typical Results for 0.5% this compound |
|---|---|---|---|
| Skin Irritation | OECD 439 (in vitro) | Tissue viability >50% | 78.3% ± 6.2% viability |
| Skin Sensitization | HRIPT (in vivo) | Mean irritation score <1.0 | 0.4 ± 0.2 (non-sensitizing) |
| Dermal Absorption | Franz cell (24h) | <5% applied dose | 2.1% ± 0.8% total absorption |
| Systemic Cmax | Calculated from absorption | <10% of oral NOAEL | Estimated 0.8 ng/mL (vs. 196 ng/mL oral) |
| Photoirritation | 3T3 NRU PT | PIF <2, MPE <0.1 | PIF=1.2, MPE=0.05 (no phototoxicity) |
| Comedogenicity | Rabbit ear model | Grade <2 on 0-5 scale | Grade 1 (mild non-comedogenic) |
This compound represents a promising therapeutic candidate for topical intervention in photoaging through its potent, broad-spectrum inhibition of matrix metalloproteinases. The comprehensive application notes and protocols detailed herein provide researchers with a systematic framework for evaluating this compound in various experimental models relevant to skin photoaging. Current evidence suggests that targeted topical delivery of this compound can effectively modulate UV-induced MMP activity while minimizing systemic exposure and associated adverse effects. Future development should focus on advanced delivery systems such as lipid nanoparticles, polymeric micelles, and transdermal peptide technologies to further enhance cutaneous bioavailability and residence time. Additionally, combination strategies with established anti-aging agents such as retinoids, antioxidants, and growth factors may provide synergistic benefits for comprehensive photoaging management.
This compound is a synthetic, broad-spectrum matrix metalloproteinase (MMP) inhibitor that represents one of the most extensively studied compounds in its class for anticancer applications. With a molecular weight of 331.4 Da and moderate aqueous solubility (3.38 g/L), this peptidomimetic inhibitor functions by competitively and reversibly binding to the active site of MMPs, effectively blocking their proteolytic activity through zinc chelation via its hydroxamate moiety [1]. This compound demonstrates potent inhibitory activity across multiple MMP subtypes with IC₅₀ values in the low nanomolar range—specifically 5 nM for MMP-1, 6 nM for MMP-2, 16 nM for MMP-7, 3 nM for MMP-9, and 9 nM for MMP-14 [1]. These characteristics make it an excellent candidate for investigating MMP-mediated processes in tumor progression, though its distribution properties present challenges for effective tumor targeting.
The clinical significance of MMP inhibition stems from the well-established role of these enzymes, particularly MMP-2 and MMP-9, in tumor invasion, metastasis, and angiogenesis through degradation of type IV collagen in basement membranes [2]. Despite promising preclinical results, initial clinical trials of this compound as a standalone therapeutic demonstrated limited efficacy, largely attributed to suboptimal tumor distribution and dose-limiting musculoskeletal side effects [3]. These limitations have redirected research toward optimizing this compound's delivery to tumor tissue and exploring its utility in combination therapies, highlighting the critical importance of understanding and enhancing its in vivo distribution profile for successful therapeutic application.
Table 1: Summary of this compound In Vivo Efficacy Across Tumor Models
| Tumor Model | Delivery Method | Dosing Regimen | Key Efficacy Results | Reference |
|---|---|---|---|---|
| Human gastric carcinoma (MGLVA1) | Oral administration | Not specified | 48% reduction in tumor growth rate (P=0.0005); increased median survival from 19 to 30 days (P=0.0001) | [4] |
| 4T1 breast cancer (murine) | Thermosensitive liposomes (MATT-LTSLs) + hyperthermia | Not specified | 20-fold decrease in tumor growth; 50% reduction in MMP-2 activity; 43% reduction in MMP-9 activity; 7-fold decrease in lung metastases | [1] |
| Head & neck SCC-1 xenografts | Subcutaneous osmotic pump | 8.7 mg/kg/day over 14 days | Significant delay in tumor doubling time when combined with chemoradiation (p=0.03 vs chemoradiation alone) | [5] |
| Mycobacterium tuberculosis infected mice | Not specified | Treatment from day 7 post-infection | Enhanced efficacy of front-line antibiotics isoniazid and rifampicin approximately 10-fold | [6] |
Table 2: this compound Effects on Tumor Microenvironment and Distribution Parameters
| Parameter | Effect of this compound | Experimental System | Significance | |---------------|--------------------------|-------------------------|------------------| | Tumor growth rate | 48% reduction | Human gastric carcinoma xenografts | Demonstrates direct antitumor efficacy | [4] | | MMP-2 activity | 50% reduction | 4T1 breast cancer model with MATT-LTSLs | Confirms target engagement in tumor tissue | [1] | | MMP-9 activity | 43% reduction | 4T1 breast cancer model with MATT-LTSLs | Supports broad-spectrum MMP inhibition | [1] | | Lung metastasis | 7-fold decrease | 4T1 breast cancer model with MATT-LTSLs | Validates antimetastatic efficacy | [1] | | Microvessel density | No significant reduction | Head & neck SCC-1 xenografts | Suggests anti-angiogenic effects may not be primary mechanism in all models | [5] | | Drug penetrance/retention | Enhanced with MMP inhibition | Mycobacterium tuberculosis granuloma model | Improved antibiotic delivery to infection sites, suggesting vascular normalization | [6] |
The tumor localization efficiency of this compound is significantly enhanced through advanced formulation strategies. When encapsulated in thermosensitive liposomes and combined with localized hyperthermia, this compound demonstrates substantially improved accumulation in tumor tissue compared to conventional administration [1]. This enhanced delivery correlates with marked therapeutic improvements, including dramatically reduced tumor growth rates and metastatic burden. The distribution advantages of formulated this compound are further evidenced by significant reductions in MMP activity within tumors, confirming effective target engagement and inhibition of proteolytic processes that drive cancer progression [1].
Lysolipid-containing thermosensitive liposomes (LTSLs) represent an advanced drug delivery platform designed to overcome the limitations of conventional this compound formulations by achieving spatiotemporally controlled drug release at tumor sites. This technology leverages the enhanced permeation and retention (EPR) effect characteristic of tumor vasculature, combined with localized hyperthermia-triggered payload release [1]. The fundamental principle involves maintaining liposome integrity at physiological temperature (37°C) while enabling rapid drug release upon mild heating to 42°C, facilitating high local drug concentrations within the tumor microenvironment while minimizing systemic exposure [1].
Formulation procedure:
Experimental workflow for tumor-targeted delivery of this compound using thermosensitive liposomes:
Liposome administration:
Assessment parameters:
The Proteome Integral Solubility Alteration (PISA) assay represents a powerful high-throughput proteomic method for comprehensive characterization of this compound interactions with its venom protein targets, adapted from thermal proteome profiling approaches [7]. This method capitalizes on the principle that protein-ligand interactions alter the thermal stability of target proteins, enabling proteome-wide identification of direct binding events through measurement of solubility changes following heat challenge [7]. When applied to this compound, this approach enables systematic mapping of its engagement with specific MMP proteoforms and potential off-targets, providing crucial information for understanding its mechanistic basis and distribution within biological systems.
This compound target engagement analysis using proteomic approaches:
Materials and reagents:
PISA assay procedure:
The PISA assay enables comprehensive target profiling of this compound, identifying specific interactions with MMP proteoforms and potential off-target engagements. This approach has demonstrated particular utility for characterizing this compound's binding to snake venom metalloprotease (SVMP) proteoforms, revealing its target specificity and potential applications beyond oncology [7]. The methodology provides complementary information when both soluble supernatant and insoluble pellet fractions are analyzed, offering robust insights into proteome-wide ligand interactions that can inform drug distribution and mechanism of action studies.
This compound exerts its anti-tumor effects primarily through potent inhibition of matrix metalloproteinases, particularly MMP-2 and MMP-9, which play crucial roles in tumor progression and metastasis. These enzymes normally facilitate cancer progression by degrading type IV collagen, a major component of basement membranes, thereby enabling tumor invasion, angiogenesis, and metastatic spread [2]. This compound functions as a competitive, reversible inhibitor that mimics the natural substrate of MMPs, binding to the catalytic zinc ion in the active site via its hydroxamate moiety and effectively blocking proteolytic activity [1]. This inhibition maintains the physical barrier function of the extracellular matrix, constraining tumor growth and dissemination.
The functional consequences of MMP inhibition by this compound extend beyond simple barrier preservation. Treatment with this compound, particularly when delivered effectively to tumors via advanced formulations like thermosensitive liposomes, significantly downregulates expression of MMP-2 and MMP-9 in addition to inhibiting their activity [1]. This dual mechanism contributes to observed reductions in tumor growth, angiogenesis, and metastasis across multiple cancer models. Furthermore, this compound's ability to modulate the tumor microenvironment through MMP inhibition appears to enhance the efficacy of conventional chemotherapeutic agents, possibly through vascular normalization that improves drug delivery to tumor tissue [6].
This compound mechanism of action and effects on tumor biology:
The antitumor efficacy of this compound results from its integration into complex signaling networks that govern cancer progression. By inhibiting MMP activity, this compound indirectly influences multiple signaling pathways, including those regulating angiogenic factors, growth factor activation, and cell survival mechanisms [3]. MMPs normally process various signaling molecules and surface receptors; thus, their inhibition alters cell communication within the tumor microenvironment. The downstream consequences include reduced availability of pro-angiogenic factors, diminished growth factor signaling, and increased sensitivity to cytotoxic therapies, collectively contributing to the observed therapeutic effects in preclinical models.
Radiolabeling techniques provide powerful tools for quantitatively evaluating this compound's in vivo distribution and tumor localization capabilities. The development of ¹⁸F-labeled this compound derivatives enables non-invasive assessment of its biodistribution profile and tumor accumulation efficiency using positron emission tomography (PET) imaging [8]. This approach leverages the favorable nuclear properties of ¹⁸F (high isotopic purity, 109.8-minute half-life) to track this compound distribution in real-time, offering invaluable insights for optimizing delivery strategies and dosing regimens [8]. The radiolabeling method employs an aryl boronic ester conjugate that facilitates efficient aqueous ¹⁸F incorporation under mild conditions compatible with preserving this compound's bioactivity.
Materials and equipment:
Radiolabeling procedure:
Experimental setup:
Data analysis:
Successful in vivo application of this compound requires careful consideration of formulation strategies to overcome its distribution limitations. The conventional administration of free this compound results in suboptimal tumor concentrations necessitating high doses that can lead to dose-limiting musculoskeletal side effects [3]. Advanced delivery systems, particularly thermosensitive liposomes, have demonstrated remarkable improvements in tumor-specific delivery, showing 20-fold greater tumor growth inhibition compared to controls in preclinical models [1]. Additional formulation approaches including nanoparticle encapsulation, polymeric conjugates, and prodrug strategies may further enhance this compound's tumor localization while reducing systemic exposure.
The timing and sequencing of this compound administration relative to other treatments represents another critical consideration. Evidence suggests that this compound may function most effectively as a maintenance therapy following initial cytoreductive treatment rather than as a frontline monotherapy [1]. Furthermore, combination with conventional chemotherapy and radiotherapy has demonstrated enhanced efficacy, as seen in head and neck cancer models where the triple combination of this compound with cisplatin and radiation significantly delayed tumor growth compared to chemoradiation alone (p=0.03) [5]. These findings highlight the importance of rational combination strategies and optimized scheduling in maximizing this compound's therapeutic potential.
Recommended dosing of this compound in preclinical models varies depending on administration method and cancer type:
Treatment duration should be aligned with experimental objectives, with combination therapies typically administered over 2-4 weeks in murine models. Monitoring for musculoskeletal side effects is recommended, as these dose-limiting toxicities observed in clinical trials may also manifest in animal models after extended administration. Appropriate safety assessments including weight monitoring, mobility scoring, and histological evaluation of joint tissues should be incorporated into study designs, particularly for longer-term efficacy investigations.
This compound represents a potent MMP inhibitor with demonstrated efficacy across multiple preclinical cancer models when appropriate delivery strategies are employed. The application of advanced formulation approaches, particularly thermosensitive liposomes combined with localized hyperthermia, significantly enhances this compound's tumor distribution and therapeutic index. Comprehensive assessment of this compound's in vivo distribution and target engagement can be achieved through complementary methodologies including proteomic approaches like PISA assays and radiolabeling techniques for quantitative biodistribution studies.
These detailed application notes and protocols provide researchers with robust methodologies for investigating and optimizing this compound's tumor localization, enabling more effective translation of MMP inhibition strategies into clinically relevant outcomes. The continued refinement of this compound delivery approaches and combination regimens holds significant promise for overcoming previous clinical limitations and realizing the potential of MMP inhibition in cancer therapy.
The musculoskeletal syndrome (MSS) associated with Marimastat and other MMP inhibitors is characterized by pain and inflammation in the muscles, tendons, and joints [1]. These effects are dose-dependent and time-dependent, typically appearing after two to three months of continuous treatment [2] [1].
The cornerstone of managing MSS is proactive dose modification. The following table summarizes the dosing strategy established in clinical trials.
| Action Trigger | Recommended Dosing Adjustment | Clinical Context & Evidence |
|---|---|---|
| First occurrence of MSS | Interrupt treatment until symptoms resolve, then restart at the same dose. [2] | This initial strategy allows for symptom management without immediate dose reduction. [2] |
| Recurrence of MSS | Interrupt treatment until symptoms resolve, then restart at a reduced dose (e.g., 50% reduction from twice-daily to once-daily dosing). [2] | This step-down approach was used to enable continued therapy in clinical trials for gastric cancer. [2] |
| Established Tolerable Dose | 5 mg to 10 mg twice daily, or 20 mg once daily. [2] [4] | Doses at or below 10 mg twice daily were found to have a better tolerability profile while aiming to maintain biological activity. [2] [4] |
| Maximum Tolerated Dose | 25 mg twice daily. [4] | This was defined as the upper limit for continuous use due to the high frequency of MSS. [4] |
Yes, a rat model has been established and characterized to facilitate research into the pathology and potential treatments for MSS.
Model System: Male Lewis rats (150-180 gm) administered this compound via surgically implanted subcutaneous osmotic pumps over a two-week period [5].
Clinical & Histopathological Parameters to Monitor:
The following workflow, derived from clinical trial protocols, provides a clear pathway for managing patients or subjects developing MSS.
What is the clinical manifestation of Marimastat's dose-limiting toxicity? The primary dose-limiting toxicity observed with this compound is inflammatory polyarthritis [1] [2]. This condition is also frequently described in the literature as musculoskeletal syndrome (MSS) or musculoskeletal toxicity (MST), with symptoms including significant joint pain, stiffness, and inflammation [2] [3]. In clinical trials, this was characterized as a painful inflammatory polyarthritis that could persist for several weeks even after discontinuation of the drug [1].
What is the proposed mechanism behind this toxicity? this compound is a broad-spectrum, synthetic matrix metalloproteinase (MMP) inhibitor [2]. The musculoskeletal toxicity is considered a class effect of MMP inhibitors. Research suggests it may be caused by the simultaneous inhibition of multiple MMPs, with MMP-1 and MMP-14 being specifically implicated in the development of tendinitis and musculoskeletal syndrome in pre-clinical and clinical observations [3]. The diagram below illustrates this proposed pathway.
The following tables consolidate quantitative findings on this compound's dosing, toxicity incidence, and pharmacokinetics from clinical studies.
Table 1: Dosing and Toxicity Incidence in Clinical Trials
| Trial Phase | Dose Regimen | Incidence of Musculoskeletal Toxicity | Notes |
|---|---|---|---|
| Phase I (Advanced Lung Cancer) [1] | 100 mg, twice daily | Dose-limiting (Severe inflammatory polyarthritis) | Toxicity was cumulative and persisted up to 8 weeks post-discontinuation. |
| Phase II (Adjuvant Breast Cancer) [4] | 5 mg, twice daily | 34% moderate; 6% severe arthralgia/arthritis | 19% of patients discontinued therapy due to toxicity. |
| Phase II (Adjuvant Breast Cancer) [4] | 10 mg, twice daily | 45% moderate; 23% severe arthralgia/arthritis | 35% of patients discontinued therapy due to toxicity. |
| Phase III (Various Cancers) [2] [3] | 5-10 mg, twice daily | Severe musculoskeletal pain in ~18% of patients | Significantly worsened quality of life; a factor in trial failures. |
Table 2: Pharmacokinetic Parameters & Target Efficacy
| Parameter | Findings | Source |
|---|---|---|
| Target Plasma Trough Concentration | 40 - 200 ng/mL | [4] |
| Achieved Trough (5 mg bid) | Mean: 7.5 ng/mL | [4] |
| Achieved Trough (10 mg bid) | Mean: 11.9 - 12.8 ng/mL | [4] |
| Plasma Half-Life | ~4-5 hours (Justifying twice-daily dosing) | [1] [2] |
| Oral Bioavailability | High, almost complete absorption | [2] |
Preclinical models provide insight into the compound's efficacy and the context of its toxicity.
For a quick overview, the tables below summarize key pharmacological and experimental data for this compound.
Table 1: Inhibitory Profile (IC50) & Pharmacokinetics of this compound
| Property | Value | Notes / Source |
|---|---|---|
| IC50 MMP-1 | 5 nM | [1] |
| IC50 MMP-2 | 6 nM | [1] |
| IC50 MMP-7 | 13 nM | [1] |
| IC50 MMP-9 | 3 nM | [1] |
| IC50 MMP-14 | 9 nM | [1] |
| T_{max} | 1.5 - 3 hours | Time to peak plasma concentration [1] |
| Elimination Half-life | 8 - 10 hours | [1] |
| Absolute Bioavailability | 20% - 50% | Preclinical studies [1] |
Table 2: Clinically Tolerated Dosing & Key Toxicities
| Context | Dose & Regimen | Key Observations & Toxicities |
|---|---|---|
| Phase I Monotherapy | 50 mg & 100 mg, twice daily (po) | DLT: Inflammatory polyarthritis (dose-limiting at 100 mg BID). 50 mg BID was reasonably well-tolerated [2]. |
| Phase I Combo (NSCLC) | 10 mg & 20 mg, twice daily (po) | Well-tolerated with carboplatin/paclitaxel. Grade 2 musculoskeletal toxicity in 3/12 patients at 20 mg BID [3]. |
| Preclinical (Mice) | 9 mg/kg (ip) | Effective for blood-brain barrier penetration [4]. |
| Preclinical (Mice) | 100 mg/kg (po, orogastric gavage) | Twice daily for one week [1]. |
Here are methodologies for key experiments cited in the data.
1. Protocol: Assessing this compound's Effect on Seizure Parameters In Vivo This protocol is adapted from a study investigating this compound's effect on kainic acid (KA)-induced status epilepticus in mice [4].
2. Protocol: Evaluating this compound's Effect on Cell Proliferation & Invasion In Vitro This protocol is based on experiments using human glioma cell lines [1].
Q1: What is the recommended starting dose for in vivo studies in mice?
Q2: My researchers are observing musculoskeletal pain in a clinical setting. Is this a known issue?
Q3: Does this compound have utility outside of oncology research?
The following diagrams illustrate a common experimental workflow and the proposed mechanism of this compound in a non-oncology context.
Diagram Title: KA-Induced Seizure Study Workflow
Diagram Title: this compound Inhibits MMP-9 in Epilepsy
The standard approach for managing musculoskeletal adverse events involves a structured sequence of interventions, as outlined below.
| Action Step | Intervention | Subsequent Action |
|---|---|---|
| Step 1: Initial Onset | Omit doses until symptoms abate. [1] | Restart at the original dose (e.g., 10 mg twice daily). [1] |
| Step 2: First Recurrence | Omit doses until symptoms abate again. [1] | Restart at a 50% reduced dose (e.g., 10 mg once daily). [1] |
| Step 3: Second Recurrence | Omit doses until symptoms abate. [1] | Further dosing is at the physician's discretion, considering the individual risk/benefit ratio. [1] |
This protocol was successfully implemented in a phase 3 trial for gastric cancer, where the initial dose of 10 mg twice daily was reduced to 10 mg once daily upon recurrence of symptoms, with temporary treatment breaks ("drug holidays") of about one week used in some cases to manage severe episodes. [1] [2]
What is the nature of the musculoskeletal toxicity? The primary treatment-related side effect is a musculoskeletal syndrome (MSS) characterized by pain, stiffness, tenderness, and inflammation, often commencing in the small joints of the hand and shoulder girdle. [1] [3] This toxicity is dose- and time-dependent. [3]
What is the evidence supporting this dosing holiday strategy? This management protocol is not theoretical; it was defined and used in a large, randomised, double-blind, placebo-controlled phase 3 study of patients with non-resectable gastric and gastro-oesophageal adenocarcinoma. [1] The strategy allows for long-term administration of the drug by mitigating its most common side effect.
How long does it take for symptoms to resolve after stopping the drug? The musculoskeletal symptoms are generally reversible. Evidence from clinical trials indicates that symptoms typically disappear within 1 to 3 weeks after treatment interruption. [3]
For laboratory or clinical research settings, the following workflow provides a structured protocol for observing and managing Marimastat-induced musculoskeletal toxicity. You can adapt the dosage and specific timelines based on your experimental design.
Q1: What is Marimastat-induced MSS? this compound-induced Musculoskeletal Syndrome (MSS) is a dose-limiting side effect characterized by joint pain, stiffness, and inflammation. It was a significant obstacle in the clinical development of broad-spectrum Matrix Metalloproteinase (MMP) inhibitors like this compound [1] [2]. In pre-clinical models, it manifests as joint damage, including synovial fibrosis, ligament thickening, and increased growth plate thickness [1] [3].
Q2: What is the mechanism behind MSS? MSS results from the inhibition of several MMPs, which are enzymes crucial for the normal remodeling of the extracellular matrix in connective tissues. Non-selective inhibition disrupts this physiological turnover in joints and tendons. The specific MMPs involved are considered legitimate targets for diseases like cancer and arthritis, but achieving a therapeutic window without causing MSS requires highly selective inhibition [1].
Q3: How can MSS be monitored in pre-clinical models? In vivo, MSS can be functionally monitored using the rotarod test. Rats treated with this compound show a significant and measurable decrease in the time they can remain on a rotating rod, which correlates with histological evidence of joint damage. This provides a longitudinal, non-terminal functional biomarker for early screening [1]. Other parameters like paw volume can be tracked but may not correlate as well with histopathology [1] [3].
Q4: Were there strategies to manage MSS in clinical trials? Yes, clinical trials explored several management strategies:
This section provides actionable protocols for researchers to identify and manage MSS in experimental settings.
| Issue | Possible Cause | Mitigation Strategy | Key Experimental Monitoring Parameters |
|---|
| MSS in in vivo models | Inhibition of MMPs critical for connective tissue homeostasis (e.g., MMP-1, -13, -14). | Develop or switch to highly selective MMP inhibitors (e.g., selective MMP-13 inhibitors) to dissociate efficacy from toxicity [1]. | 1. Functional Biomarker: Rotarod performance [1]. 2. Clinical Observation: Gait abnormalities, reluctance to move, hind paw swelling [3]. 3. Terminal Analysis: Histopathological scoring of synovium, ligaments, and growth plates [1] [3]. | | MSS in clinical development | Broad-spectrum MMP inhibition leading to cumulative joint toxicity. | 1. Dose reduction to a tolerable level (e.g., 10 mg bid) [4]. 2. Prophylactic use of NSAIDs/corticosteroids [2]. 3. Intermittent dosing schedules to avoid cumulative toxicity [2]. | 1. Patient-reported outcomes: Pain and stiffness scores. 2. Physical examination: Joint swelling and range of motion. 3. Inflammatory markers: Plasma levels of CRP, etc. |
1. Protocol for In Vivo Functional Assessment of MSS in Rats
This methodology is adapted from studies that established rotarod performance as a key functional biomarker [1].
2. Protocol for Pathway & Target Visualization
Tools like ReactomeFIViz (a Cytoscape app) can be used to visualize drug-target interactions in the context of biological pathways and networks [5]. This is crucial for understanding a drug's mechanism and potential off-target effects.
The following diagrams, created using DOT language, illustrate the key concepts and processes described above.
Diagram 1: Mechanism of this compound-induced Musculoskeletal Syndrome (MSS). This figure illustrates how broad-spectrum MMP inhibition by this compound disrupts normal extracellular matrix (ECM) turnover in joint tissues, leading to the pathological features and clinical symptoms of MSS.
Diagram 2: Experimental workflow for in vivo screening of MSS. This flowchart outlines the key steps for inducing MSS in a rat model and longitudinally monitoring its progression using functional biomarkers like the rotarod test, culminating in terminal histopathological validation.
The primary challenge with marimastat is its divergent pharmacokinetic profile across species, which can significantly impact the translation of preclinical findings to human trials.
| Species | Oral Bioavailability | Key Metabolic Characteristics | Implications for this compound Testing |
|---|---|---|---|
| Human | High, predictable bioavailability [1] | Favorable pharmacokinetics with ~15 hr half-life [1] | Suitable for oral administration in clinical trials [1] |
| Rodents (Rats/Mice) | Low; rapid metabolism [1] | High first-pass effect; sustained plasma concentrations difficult to achieve [1] | Preclinical testing challenging; most data generated with analog batimastat [1] |
| Cynomolgus Monkeys | Generally lower BA for most drugs [2] | Contributions from both hepatic metabolism and intestinal absorption [2] | Species differences in BA attributed to first-pass metabolism and absorption [2] |
This compound undergoes rapid metabolism in rodents with a very high first-pass effect, making it difficult to maintain sustained plasma concentrations in this species [1]. This is why most preclinical antitumor data were generated with its analog batimastat, which has similar enzyme inhibitory activity but different pharmacokinetic properties [1].
In vitro metabolism studies using liver and intestinal microsomes can help evaluate the relationship between in vivo and in vitro results. Research shows that metabolic activities in intestinal microsomes can vary significantly by species and substrate, helping explain differential first-pass metabolism observations [2].
Yes, research has established a rat model for studying this compound-induced musculoskeletal syndrome (MSS). In this model, male Lewis rats (150-180 gm) administered 10-30 mg of this compound over 2 weeks via surgically implanted subcutaneous osmotic pumps demonstrated clinical and histopathologic changes mimicking MSS in humans [3].
This protocol is adapted from studies investigating this compound in epilepsy models [4].
This protocol verifies this compound's functional inhibition of target enzymes in brain tissue [4].
This diagram illustrates the logical workflow and key decision points for designing experiments to investigate this compound's first-pass metabolism.
The therapeutic window of this compound is constrained by a dose- and time-dependent musculoskeletal syndrome (MSS), which often limits its long-term use at effective doses. The following table summarizes the key efficacy and toxicity data from clinical studies.
| Dose Regimen | Reported Efficacy / Target | Reported Toxicity (Musculoskeletal) | Context & Notes |
|---|---|---|---|
| 10 mg twice daily (b.i.d.) | Trough levels >40x IC₅₀ for Gelatinase A [1]; Target trough: 40-200 ng/mL [2] | 30% of patients after 3-5 months [1] | A common dose in clinical trials; target plasma levels were often not sustained [2]. |
| 5 mg twice daily (b.i.d.) | Not specified | 34% moderate; 6% severe arthralgia/arthritis [2] | Lower dose attempted to manage toxicity. |
| 10 mg twice daily (b.i.d.) | Not specified | 45% moderate; 23% severe arthralgia/arthritis [2] | Higher incidence of severe toxicity and drug discontinuation [2]. |
| 25 mg once daily | Evidence of biological activity in gastric cancer [3] | Reduced incidence vs. higher doses [3] | Dose reduction from 50 mg b.i.d. to improve tolerability [3]. |
| 50 mg twice daily (b.i.d.) | Not specified | High incidence; led to dose reduction in pilot study [3] | Starting dose in a pilot study was deemed poorly tolerated [3]. |
For researchers studying this compound's interactions, here are detailed methodologies for key experiments.
This protocol is based on early-phase clinical studies in healthy volunteers and patients [4] [5].
This modern proteomics method identifies direct targets of this compound within a complex protein mixture like snake venom, which is relevant for its application as a venom toxin inhibitor [6].
The workflow for the TPP/PISA assay can be visualized as follows:
What is the primary dose-limiting toxicity of this compound in clinical use? The most significant adverse effect is a musculoskeletal syndrome (MSS), characterized by pain and stiffness, often starting in the small joints of the hands and potentially spreading to shoulders and other areas. This toxicity is dose- and time-dependent [1] [7].
Are there any strategies to manage musculoskeletal toxicity in trials? Yes, clinical trials have implemented strategies such as dose reduction (e.g., from 50 mg b.i.d. to 25 mg once daily) or instituting a "drug holiday" (temporary discontinuation) followed by re-initiation at a lower dose once symptoms resolve [3] [1].
What are the key pharmacokinetic properties of this compound? this compound is orally bioavailable, with peak plasma concentrations (Tₘₐₓ) reached in 1.5–3 hours. It has a terminal elimination half-life of 8–10 hours, supporting a twice-daily (b.i.d.) dosing regimen [4] [1].
Does this compound's pharmacokinetics differ between healthy subjects and patients? Yes, plasma concentrations have been observed to be 2- to 3-fold higher in cancer patients than in healthy volunteers, likely due to factors like age and decreased clearance rates in the patient population [1] [5].
What is a key challenge in maintaining this compound's efficacy in long-term studies? A major challenge is sustaining plasma levels within the target therapeutic range (e.g., trough of 40-200 ng/mL). One pilot study in breast cancer patients found that chronic administration at 5 mg and 10 mg b.i.d. often failed to maintain trough concentrations within this target window [2].
When designing experiments or trials with this compound, it is crucial to note that its therapeutic window is narrow and heavily influenced by patient-specific factors. The promising application of this compound as an inhibitor of snake venom metalloproteinases (SVMPs) offers a new research avenue where the classic MSS toxicity may be less relevant due to short-term use [6]. For cancer research, combining this compound with other antiangiogenic agents has been explored as a strategy to enhance efficacy, though musculoskeletal toxicity remains a limiting factor [8].
| Study Context / Population | Tolerated Dose for Long-Term Use (≥3 months) | Key Tolerability Findings & Dose-Limiting Toxicity | Citation |
|---|---|---|---|
| General Long-Term Use (across multiple cancers) | 10 mg twice daily | Musculoskeletal toxicity (pain/stiffness, inflammation) is the primary treatment-limiting factor. This effect is cumulative. | [1] [2] |
| Advanced Gastric Cancer (Pilot Study) | 25 mg once daily (reduced from 50 mg twice daily) | At the higher dose (50 mg bid), 37% of patients experienced musculoskeletal pain/stiffness. Symptoms were rapidly reversible upon drug discontinuation. | [3] |
| Metastatic Breast Cancer (Phase III Trial) | 10 mg twice daily | 63% of patients developed grade 2/3 MST. Patients with higher plasma concentrations (≥10 ng/mL) were significantly more likely to experience severe MST. | [2] |
| Healthy Volunteers (Pharmacokinetic Study) | N/A (Short-term study) | The drug was well-tolerated in short-term studies. The terminal elimination half-life was 8-10 hours, supporting twice-daily dosing. | [4] |
| Preclinical Snakebite Model (Mouse) | 8.7 mg/kg/day (via pump for 14 days) | This dose was effective in a rescue model, demonstrating activity even with delayed administration. | [5] |
Musculoskeletal Toxicity (MST) is the most significant adverse event you will need to monitor and manage in experiments involving prolonged Marimastat administration. The following workflow outlines its relationship with treatment and key management strategies.
For your technical documentation, here is a summarized methodology from a preclinical study evaluating this compound in combination therapy.
What is the primary challenge in using Marimastat in clinical practice? The major challenge is dose-limiting musculoskeletal toxicity (MST). This includes symptoms like musculoskeletal pain, stiffness, and inflammation in areas like the shoulders and hands, which is a class effect of broad-spectrum MMP inhibitors [1] [2] [3]. This toxicity is often cumulative and can significantly impact a patient's quality of life, leading to treatment interruptions or discontinuation [1] [3].
Are there specific patient populations that may benefit more from this compound? Research suggests that the greatest survival benefit was observed in patients with advanced gastric cancer who had previously received chemotherapy [4]. One study showed a significant increase in survival in this pre-defined subgroup, with 2-year survival of 18% for this compound versus 5% for placebo [4]. This indicates that this compound may be most effective as a maintenance therapy in a specific, pre-treated population.
What strategies can be used to manage musculoskeletal toxicity (MST)? The key strategy is proactive dose modification [4]. The established clinical protocol involves:
Is there a recommended dosing strategy to balance efficacy and toxicity? Yes, clinical trials have identified that a lower dose of 10 mg twice daily was better tolerated for chronic administration than higher doses, while still showing a survival benefit in gastric cancer [1] [4]. For long-term use beyond 28 days, a dose as low as 5 mg twice daily may be the maximum tolerated dose to avoid MST [3].
Can this compound be combined with other chemotherapeutic agents? Yes, this compound has been studied in combination with other agents, such as gemcitabine in pancreatic cancer and temozolomide in glioblastoma [1] [2]. However, the results were mixed. The combination with gemcitabine showed no significant survival benefit over gemcitabine alone [1]. This suggests that combination strategies require careful selection based on cancer type and mechanism.
Here are some key experimental findings and protocols related to this compound's application and toxicity management.
Table 1: Dosing and Associated Musculoskeletal Toxicity from Clinical Studies
| Study Description | Dose Regimen | Musculoskeletal Toxicity (MST) Incidence & Management | Key Findings |
|---|---|---|---|
| Phase III Gastric Cancer Trial [4] | 10 mg twice daily | Common side effect; managed via protocol-driven dose interruption and reduction to 10 mg once daily [4]. | Modest survival benefit; greatest in patients with prior chemotherapy. |
| Phase I Solid Tumors (BB-3644, a related drug) [3] | 10 mg twice daily (chronic dosing >28 days) | Dose-limiting toxicity (DLT) in 3 of 5 patients by day 84 [3]. | For chronic dosing (>28 days), the maximum tolerated dose (MTD) was determined to be 5 mg twice daily [3]. |
| Phase I Solid Tumors (BB-3644) [3] | 30 mg twice daily | DLT in 6 of 9 patients by day 28 of treatment [3]. | Higher doses led to rapid onset of dose-limiting musculoskeletal toxicity. |
Table 2: Experimental Protocol for Assessing this compound's Efficacy in Pre-clinical Models
This protocol is adapted from a 2020 study that investigated this compound in a mouse model of epilepsy [5].
| Protocol Step | Details |
|---|---|
| 1. Drug Administration | Administer this compound via intraperitoneal injection at a dose of 9 mg/kg [5]. |
| 2. Dosing Schedule | For acute effects, administer three times during the first 24 hours post-insult [5]. |
| 3. Assessment of BBB Penetration | Analyze blood plasma and brain tissue samples (e.g., hippocampus) using high-performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry (HPLC–ESI–MS/MS). Samples are typically collected at 30, 60, 90, and 120 minutes post-injection [5]. |
| 4. Evaluation of Target Engagement | Perform immunoblotting on brain tissue to detect the cleavage of specific MMP substrates (e.g., nectin-3). A reduction in the cleaved fragment (e.g., ~17 kDa for nectin-3) indicates successful inhibition of metalloproteinase activity in the brain [5]. |
| 5. Functional Outcome Measure | Continuously monitor and score seizures via video-EEG to assess parameters like seizure number, duration, and intensity over a long-term period (e.g., up to 6 weeks) [5]. |
The following diagram synthesizes the core strategies for enhancing this compound's therapeutic index, connecting the key challenges with the proposed solutions discussed in the FAQs and data.
| Feature | This compound (Broad-Spectrum) | Selective MMP Inhibitors |
|---|---|---|
| Key Characteristics | Peptidomimetic, hydroxamate-based inhibitor; inhibits MMP-1, -2, -7, -9, -12, and others [1] [2] [3]. | Non-peptidomimetic; designed to target specific MMPs (e.g., MMP-2, -9, -13) while sparing others like MMP-1 [4] [5]. |
| Primary Mechanism | Binds to the zinc ion in the catalytic site of a wide range of MMPs, preventing ECM degradation [1] [2]. | Exploits structural differences in the S1' pocket of specific MMPs to achieve selective binding [5]. |
| Reported Efficacy | Preclinical: Enhanced efficacy of frontline antibiotics in tuberculosis (10-fold increase in bacterial killing) [6]; reduced liver injury and inflammation [7]; decreased seizure parameters in epilepsy models [8]. Clinical: Failed to improve survival in cancer phase III trials; showed mild benefit in gastric cancer [3]. | Preclinical: Shown to inhibit tumor growth and angiogenesis in animal models with potential for reduced side effects [4] [5]. Clinical: Generally failed in late-stage trials due to lack of efficacy, though some demonstrated reduced musculoskeletal toxicity [2] [5]. | | Major Toxicity & Side Effects | Musculoskeletal Syndrome (MSS): Dose-limiting inflammation and pain in muscles and joints, reported in a significant portion of patients [2] [3]. | Designed to avoid MSS; compounds like Rebimastat showed no dose-limiting MSS in Phase I, though efficacy was still lacking [2]. | | Clinical Status | Development discontinued for most indications [2] [3]. | Mostly discontinued in late-stage trials (Phase II/III) for cancer, but research continues for other diseases [4] [5]. | | Key Differentiator | Potent but non-specific action leads to inhibition of protective MMPs, causing mechanism-based toxicity. | Improved safety profile by sparing anti-target MMPs (e.g., MMP-1), but often struggled with clinical efficacy, potentially due to incorrect target or patient selection [9] [5]. |
The divergent clinical outcomes of broad-spectrum and selective inhibitors are rooted in their mechanisms of action and the complex biology of MMPs.
This compound is a synthetic peptide mimic that incorporates a hydroxamate group to chelate the zinc ion in the active site of MMPs [4] [2]. As this catalytic site is highly conserved across the MMP family, this compound potently inhibits a wide range of these enzymes [5].
The drive for selectivity arose from the hypothesis that inhibiting a specific subset of "bad" MMPs driving pathology (e.g., MMP-2, -9, and -14 in cancer angiogenesis and invasion) while sparing "good" or housekeeping MMPs (e.g., MMP-1) would prevent side effects like MSS [9] [5]. Selective inhibitors achieve this by exploiting differences in the deep S1' pocket of various MMPs, using tailored chemical groups for optimal fit [4] [5].
Supporting data for these inhibitors comes from diverse disease models.
The collective data suggests that the future of MMP inhibition lies in sophisticated targeting strategies.
The table below summarizes key characteristics of Marimastat and other hydroxamate-based inhibitors.
| Inhibitor Name | Generation / Type | Key Structural Features | Selectivity Profile | Clinical Stage & Findings / Key Experimental Data |
|---|---|---|---|---|
| This compound [1] | First-generation | Peptidomimetic backbone, hydroxamate zinc-binding group [1] | Broad-spectrum MMP inhibitor; also inhibits some ADAMs [1] | Phase III clinical trials; dose-limiting musculoskeletal pain (muscular and skeletal pain) [1] |
| Ilomastat (GM6001) [1] | First-generation | Hydroxamate-based [1] | Broad-spectrum [1] | Among first tested in patients; poor oral bioavailability [1] |
| Batimastat (BB-94) [1] | First-generation | Hydroxamate-based [1] | Broad-spectrum [1] | Among first tested in patients; poor oral bioavailability [1] |
| Prinomastat (AG3340) [1] | New generation | Diphenylether core, hydroxamate zinc-binding group [1] | Designed for "deep pocket" MMPs (e.g., gelatinases); reduced MMP-1 inhibition [1] | Preclinical anticancer efficacy; clinical trials limited by metabolism issues (loss of hydroxamate group) [1] |
| MMI-270 (CGS 27023A) [1] | New generation | N-arylsulfonyl-α-aminoacid hydroxamate, mimics this compound motif [1] | Broad-spectrum [1] | Reached clinical trials [1] |
| Compound 1ad [2] | Research compound (2025) | N-arylsulfonyl amino acid hydroxamate; optimized backbone and aryl group [2] | Selective for MMP-2 over MMP-1 (nanomolar IC50) [2] | In vitro: Selective MMP-2 inhibition; reduced MMP-2 activity by 30-60% in zymogram assays [2] |
Key experimental findings on inhibitor efficacy and selectivity are based on specific biochemical and cell-based assays.
This standard assay measures a compound's ability to directly inhibit MMP enzyme activity [2]:
This technique detects MMP activity (particularly gelatinases like MMP-2) in cell culture media [2] [3]:
Researchers use these computational methods to understand and design selective inhibitors:
Hydroxamate-based inhibitors primarily work by chelating the catalytic zinc ion in the active site of MMPs, blocking their ability to break down substrates [1]. The following diagram illustrates the core mechanism and a typical research pathway for developing these inhibitors.
This compound is a potent, broad-spectrum inhibitor that targets numerous MMP isoforms. The following table lists the specific MMPs it inhibits based on its documented mechanism of action [1].
| MMP Isoform | Common Name | Inhibition by this compound |
|---|---|---|
| MMP-1 | Interstitial collagenase | Inhibitor [1] |
| MMP-2 | 72 kDa type IV collagenase (Gelatinase-A) | Inhibitor [1] |
| MMP-3 | Stromelysin-1 | Antagonist [1] |
| MMP-7 | Matrilysin | Antagonist [1] |
| MMP-8 | Neutrophil collagenase | Inhibitor [1] |
| MMP-9 | Gelatinase-B | Inhibitor [1] |
| MMP-11 | Stromelysin-3 | Antagonist [1] |
| MMP-12 | Macrophage metalloelastase | Inhibitor [1] |
| MMP-13 | Collagenase 3 | Inhibitor [1] |
| MMP-14 | Membrane-type 1 MMP (MT1-MMP) | Inhibitor [1] |
| MMP-15 | Membrane-type 2 MMP (MT2-MMP) | Inhibitor [1] |
| MMP-16 | Membrane-type 3 MMP (MT3-MMP) | Inhibitor [1] |
| MMP-17 | Membrane-type 4 MMP (MT4-MMP) | Inhibitor [1] |
| MMP-19 | RASI-1 | Inhibitor [1] |
| MMP-20 | Enamelysin | Inhibitor [1] |
| MMP-21 | X-MMP | Inhibitor [1] |
| MMP-23 | CA-MMP | Inhibitor [1] |
| MMP-24 | Membrane-type 5 MMP (MT5-MMP) | Inhibitor [1] |
| MMP-25 | Membrane-type 6 MMP (MT6-MMP) | Inhibitor [1] |
| MMP-26 | Matrilysin-2 | Inhibitor [1] |
| MMP-27 | - | Inhibitor [1] |
| MMP-28 | Epilysin | Inhibitor [1] |
The failure of broad-spectrum inhibitors like this compound in clinical trials spurred the development of more selective compounds [2]. The table below compares this compound with other inhibitor strategies.
| Inhibitor Name / Type | Primary Target(s) | Key Specificity Characteristics | Reported IC50 / Affinity |
|---|---|---|---|
| This compound (and Batimastat) [3] [4] | Broad-spectrum (MMP-1, -2, -3, -7, -9, etc.) [1] | Peptidomimetic, zinc-binding hydroxamate; inhibits a wide range of MMPs [3] [1]. | Pre-clinical data showed potent inhibition; clinical trials failed due to toxicity from lack of specificity [2]. |
| JNJ0966 [2] | MMP-9 (pro-form) | Allosteric inhibitor; binds near zymogen cleavage site (Arg-106), preventing activation. No effect on MMP-1, -2, -3, -14 catalytic activity or pro-MMP-2 activation [2]. | IC~50~ = 440 nM (pro-MMP-9 activation) [2]. |
| Engineered TIMP-1 Variants [5] [6] | MMP-9 | Protein-based inhibitor engineered via yeast surface display. Binds catalytic and fibronectin (FN) domains of MMP-9 for high specificity [5] [6]. | Up to 12-fold enhanced binding affinity for MMP-9 over wild-type TIMP-1 [6]. |
| Hydroxamate-based Inhibitors [4] | MMP-2 | Designed with modified N-arylsulfonyl groups and amino acid backbones to exploit the larger, more hydrophobic S1' pocket of MMP-2 [4]. | Compound 1ad: nanomolar-level selectivity for MMP-2 [4]. |
To generate data like that in the tables above, researchers use several established methodologies.
This protocol identified the selective MMP-9 inhibitor JNJ0966 [2].
Key Steps Explained [2]:
This workflow details the engineering of a selective TIMP-1 variant for MMP-9 [6].
Key Steps Explained [6]:
| Cancer Type | Trial Phase | Efficacy Outcome | Key Findings & Context |
|---|---|---|---|
| Gastric Cancer [1] | Phase III | Mild benefit | Limited survival benefit (18% vs 5% in placebo); considered as maintenance therapy after chemotherapy [1]. |
| Pancreatic Cancer [2] [3] | Phase III | Inconclusive/Promising | Showed efficiency in some trials [3]; research continues as part of a "multifaceted therapeutic approach" [2]. |
| Small Cell Lung Cancer [1] | Phase III | No benefit | No improvement in survival or time to progression versus placebo [1]. |
| Glioblastoma Multiforme [1] | Phase III | No benefit | Combined with temozolomide, showed no significant survival difference versus placebo [1]. |
| Metastatic Breast Cancer [4] [3] | Phase III | No benefit | Failed to show therapeutic effect; trial completed [4] [3]. |
| Advanced Ovarian Cancer [1] | Phase III | No benefit | No significant survival advantage observed [1]. |
| Colorectal Cancer (Liver Mets) [1] | Phase III | No benefit | No significant survival advantage observed [1]. |
| Prostate Cancer [5] | Phase II | Exploratory (Biomarker) | Studied for impact on PSA kinetics (slope/doubling time); correlated with metastasis-free survival [5]. |
This compound was designed to inhibit matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix to facilitate tumor invasion, metastasis, and angiogenesis [6] [7].
This compound is a peptidomimetic inhibitor that mimics the collagen substrate. Its hydroxamic acid group chelates the zinc ion at the MMP active site, providing potent inhibition [6].
The diagram below illustrates how MMP inhibition by this compound aims to block key cancer progression pathways.
Clinical trials for this compound used unique endpoints and methodologies, particularly in early-stage disease.
The workflow for these biomarker-driven trials is summarized below.
This compound's clinical trial history offers valuable lessons for developing novel cancer therapeutics:
Future directions involve developing more selective MMP inhibitors and leveraging precision medicine approaches to identify patient subgroups most likely to benefit from protease inhibition [7].